Denfivontinib is an oral, ATP-competitive tyrosine kinase inhibitor. The table below summarizes its key targets and the functional consequences of their inhibition.
| Target | Inhibitory Activity (IC₅₀) | Functional Consequence of Inhibition |
|---|---|---|
| AXL | Potent inhibitor (exact IC₅₀ not specified in search results) [1] | Reduces cancer cell invasion, metastasis, and overcomes resistance to EGFR TKIs and immune checkpoint inhibitors [2] [3]. |
| FLT3 Wild-Type | 0.4 nM [4] | Induces apoptosis and suppresses proliferation in acute myeloid leukemia (AML) cells [4]. |
| FLT3-D835Y Mutant | 0.6 nM [4] | Overcomes common resistance mutations in FLT3, providing therapeutic benefit in resistant AML [4]. |
AXL receptor inhibition counteracts multiple tumor-promoting processes: cell proliferation, survival, migration, invasion, and epithelial-mesenchymal transition (EMT) [5] [3]. By blocking AXL, this compound tackles key drivers of cancer progression and therapy resistance.
Recent research reveals this compound's novel mechanism for activating the immune system, creating a favorable environment for combination therapy.
*this compound activates antitumor immunity via NLRP3 inflammasome pathway. [1]_
This immunomodulatory mechanism works synergistically with anti-PD-1 therapy (like pembrolizumab). This compound creates a more permissive tumor microenvironment, leading to enhanced differentiation of effector CD4+ and CD8+ memory T cells and an increase in IFN-γ expression, which is critical for effective antitumor immunity [1] [6].
The following experimental models and methodologies were used to establish this compound's efficacy and mechanism of action.
| Experimental Model | Treatment Groups | Key Findings |
|---|
| YHIM-2004 PDX Model (NSCLC in humanized mice) [1] | Vehicle, this compound, Pembrolizumab, Combination | Superior antitumor effect with combination. Flow cytometry showed ↑effector memory T cells, IFN-γ+ cells and ↓M2 macrophages, MDSCs in tumor microenvironment. [1] | | TC-1 Syngeneic Mouse Model (C57BL/6 mice) [1] | Vehicle, this compound, Pembrolizumab, Combination | Confirmed enhanced antitumor effects of the combination therapy. [1] | | AXL Knockout Mice [1] | Not Specified | Confirmed that the antitumor effects are specifically enhanced through AXL inhibition. [1] | | MV4-11 Xenograft Model (AML) [4] | this compound (3, 10, 30 mg/kg, p.o., daily) | Dose-dependent tumor growth suppression, demonstrating potent single-agent activity in an FLT3-driven AML model. [4] |
This compound represents a promising therapeutic strategy, particularly for overcoming limitations of current immunotherapies. Its dual action—directly inhibiting oncogenic AXL signaling and indirectly activating antitumor immunity via the NLRP3 inflammasome—provides a strong rationale for its use in combination with anti-PD-1 antibodies [1] [6]. A clinical trial investigating this compound in patients with solid cancers is underway (NCT05971862) [1].
Denfivontinib is a selective receptor tyrosine kinase inhibitor. The table below summarizes its key known and hypothesized mechanisms based on preclinical research:
| Mechanism Aspect | Description |
|---|---|
| Primary Target | AXL receptor tyrosine kinase (a member of the TAM family: Tyro3, AXL, and Mer) [1] |
| Other Molecular Targets | FLT3 and Mer tyrosine-protein kinase, according to database information [2] |
| Key Hypothesized Immunological Mechanism | Potentiates the NOD-like receptor pathway, facilitating NLRP3 inflammasome formation [1] |
| Downstream Effects of NLRP3 Activation | Macrophage activation via the NF-κB signaling pathway [1] |
| Impact on Tumor Microenvironment | - Enhances differentiation of effector CD4+ and CD8+ memory T cells
The relationship between AXL inhibition, NLRP3 inflammasome activation, and subsequent immune cell modulation in the tumor microenvironment can be visualized as follows:
Preclinical studies provide evidence for this compound's biological activity and therapeutic potential.
Research in a humanized mouse model of non-small cell lung cancer (NSCLC) showed that this compound combined with the anti-PD-1 antibody Pembrolizumab enhances antitumor effects. The table below summarizes the key findings from this study [1]:
| Experimental Model | Treatment Groups | Key Efficacy & Immunological Findings |
|---|
| YHIM-2004 PDX model (Patient-derived xenograft from NSCLC patients) | - Vehicle
Basic chemical and pharmacological information available for this compound is listed below [2]:
| Property | Description |
|---|---|
| Chemical Formula | C~25~H~25~BrN~6~O~2~ [2] |
| Average Molecular Weight | 521.419 g/mol [2] |
| DrugBank Accession Number | DB17159 [2] |
| Modality | Small Molecule [2] |
| Synonyms | G-749; SKI-G-801 (mentioned in research context) [1] [2] |
| Current Status | Investigational [2] |
The methodology from a key preclinical study provides a template for evaluating this compound [1].
This compound remains an investigational drug and is not yet approved for clinical use [2]. A clinical trial targeting patients with solid cancers has commenced (NCT05971862), indicating ongoing translation of these preclinical findings into potential human applications [1].
Based on the current data, the primary therapeutic promise of this compound lies in its ability to overcome limitations of immune checkpoint inhibitors by modulating the tumor immune microenvironment, making it a potential combination partner for immunotherapy in cancers like NSCLC [1].
The table below summarizes the core chemical and identity information for Denfivontinib.
| Property | Description |
|---|---|
| IUPAC Name | 8-bromo-2-[(1-methylpiperidin-4-yl)amino]-4-[(4-phenoxyphenyl)amino]-5H,6H-pyrido[4,3-d]pyrimidin-5-one [1] |
| Chemical Formula | C25H25BrN6O2 [1] |
| Average Mass | 521.419 g/mol [1] |
| Monoisotopic Mass | 520.122237 g/mol [1] |
| SMILES | CN1CCC(CC1)NC1=NC(=NC2=C1C(=O)NC=C(Br)C2)NC3=CC=C(C=C3)OC4=CC=CC=C4 [1] |
| InChI Key | SXWMIXPJPNCXQQ-UHFFFAOYSA-N [1] |
| Synonyms | G-749; SKI-G-801 (a related compound, SKI-G-801, is referenced as an AXL inhibitor in preclinical studies) [2] [1] |
| CAS Registry Number | 1457983-28-6 [1] |
| DrugBank Accession Number | DB17159 [1] |
This compound is a targeted therapy that works by inhibiting specific kinase proteins. The table below lists its known primary targets.
| Target Protein | Pharmacological Action | UniProt ID | Molecular Function of Target |
|---|---|---|---|
| Receptor-type tyrosine-protein kinase FLT3 | Inhibitor [1] | P36888 | Regulates survival and proliferation of hematopoietic cells [1] |
| Tyrosine-protein kinase Mer (MERTK) | Inhibitor [1] | Q12866 | Involved in immune regulation and phagocytosis of apoptotic cells [1] |
| AXL Receptor Tyrosine Kinase | Inhibitor (Note: While not listed in the target table of [1], multiple studies describe this compound (SKI-G-801) as an AXL inhibitor) [2] | - | Promotes tumor progression, metastasis, and immune evasion [2] |
The anticancer effect of this compound is primarily attributed to its inhibition of AXL. This inhibition remodels the tumor microenvironment by activating immune cells and reducing immunosuppressive cells [2]. Mechanistically, it potentiates the NOD-like receptor pathway, facilitating NLRP3 inflammasome formation. This leads to macrophage activation via the NF-κB signaling pathway. Activated macrophages enhance their antigen-presenting machinery, which in turn promotes a positive interaction with T cells, leading to their activation [2] [3].
The following diagram illustrates this mechanism and its role in combination therapy with anti-PD-1:
This compound mechanism and synergy with anti-PD-1 therapy.
Preclinical studies have characterized the effects of this compound, both alone and in combination with other agents.
| Study Model | Treatment Groups & Dosing | Key Findings |
|---|
| YHIM-2004 PDX model (Patient-derived xenograft in humanized mice) [2] | - this compound: 30 mg/kg, orally, daily [2]
The following workflow details the methods used in the search results to analyze immune cells from tumor tissue [2]:
Experimental workflow for tumor immune cell analysis.
As of the latest information, this compound is still in the investigational stage. A clinical trial targeting patients with advanced solid cancers has commenced (NCT05971862) [2].
The table below summarizes the core attributes of the two drug candidates.
| Feature | G-749 | SKI-G-801 |
|---|---|---|
| Primary Target | FLT3 (Fms-like tyrosine kinase 3) [1] [2] | FLT3 [3] / AXL (as per one study) [4] |
| Therapeutic Area | Acute Myeloid Leukemia (AML) [1] [2] | Acute Myeloid Leukemia (AML) [3] |
| Key Mechanism | Potent & sustained inhibition of FLT3 WT and mutants (ITD, D835Y, ITD/N676D, ITD/F691L); overcomes stromal, plasma, and FL-ligand mediated resistance [1] [2]. | Selective inhibition of FLT3 (WT, ITD, D835Y); maintains activity in high ATP environments [3]. |
| Development Stage | Preclinical (as of 2014) [1] [2] | Phase I Clinical Trial (initiated Feb 2018) [3] |
| Distinctive Features | • Overcomes gatekeeper mutation F691L [1] • Promotes complete tumor regression in vivo [1]. | • Potential best-in-class profile aiming to address short duration of effect and drug resistance [3]. |
> Note on SKI-G-801 Target Indication: One research paper identifies SKI-G-801 as a novel AXL inhibitor studied in the context of lung cancer and immunotherapy combinations [4]. This suggests that "SKI-G-801" may refer to different compounds under development, or the same compound being investigated for different therapeutic applications. The information from the developer Genosco, however, clearly defines it as an FLT3 inhibitor for AML [3].
Here are the key methodologies used in the preclinical evaluation of these compounds.
Cell Proliferation Assay (ATPLite)
Analysis of Apoptosis (Caspase-Glo 3/7 & Annexin V Staining)
Stromal Co-Culture Resistance Model
Ex Vivo Patient Blast assay
The following diagram illustrates the primary FLT3 signaling pathway targeted by G-749 and SKI-G-801, and the consequential cellular effects.
Diagram 1: FLT3 signaling pathway in AML. G-749 and SKI-G-801 inhibit constitutively active FLT3 mutants, blocking downstream survival signals.
Denfivontinib exerts its effects by targeting key tyrosine kinases involved in cancer cell proliferation and survival.
The following diagram illustrates the signaling pathway targeted by FLT3 inhibitors like this compound and the key experimental workflows used in preclinical development.
FLT3 inhibitor mechanism and preclinical evaluation workflow. Inhibitors like this compound block constitutive FLT3 signaling, assessed through in vitro cell assays and in vivo animal models.
While specific potency data (IC50) for this compound itself is not fully detailed in the search results, a 2024 study provides valuable quantitative data on a derivative, MY-10, developed through structural modification of this compound. This demonstrates the ongoing research to improve upon the original compound [4].
The table below summarizes the key biological activity data for the derivative MY-10.
| Assay Type | Target/Cell Line | Result (IC₅₀) | Significance / Context |
|---|---|---|---|
| Kinase Inhibition | FLT3-ITD mutant | 6.5 nM [4] | Demonstrates high potency against a common AML-driving mutation. |
| Kinase Inhibition | FLT3-D835Y mutant | 10.3 nM [4] | Retains potency against a common TKD mutation associated with resistance to some FLT3 inhibitors. |
| Kinase Inhibition | c-KIT kinase | > 100 µM [4] | Shows high selectivity over c-KIT, a related kinase. Avoiding c-KIT inhibition is desirable to reduce potential off-target toxicities. |
| Cellular Proliferation | MV4-11 cells (FLT3-ITD+) | 0.59 µM [4] | Shows potent anti-leukemic activity in a human AML cell line harboring the FLT3-ITD mutation. |
| Cellular Proliferation | MV4-11 cells | IC₅₀ = 0.59 µM [5] | Confirms potent cellular activity in a relevant disease model. |
The study on MY-10 also detailed its mechanism, showing it arrests the cell cycle at the G0/G1 phase, efficiently induces apoptosis, and inhibits FLT3-mediated signaling pathways [4].
The following methodologies are standard in the preclinical assessment of FLT3 inhibitors, as reflected in the research on this compound derivatives and other FLT3-targeted agents [4] [3].
This compound and its derivatives are part of a broader effort to develop effective FLT3 inhibitors. Understanding this context is key for professionals in the field.
Denfivontinib enhances antitumor immunity through a multi-faceted mechanism, particularly when combined with the anti-PD-1 antibody pembrolizumab.
This compound combination therapy mechanism of action [1]
Key cellular and molecular outcomes from the preclinical studies include [1]:
For research replication and validation, here are the key experimental models and methods used in the this compound study.
| Experimental Aspect | Details |
|---|---|
| In Vivo Model | Human CD34+ hematopoietic stem cell-engrafted NOD/SCID gamma mice (humanized mouse model) implanted with a patient-derived xenograft (YHIM-2004 from an NSCLC patient) [1]. |
| Dosing Regimen | This compound: 30 mg/kg, orally, daily. Pembrolizumab: 10 mg/kg, intraperitoneally, once every 5 days [1]. |
| Key Assessment | Tumor volume measurement (calculated as V = length × width² × 0.52). Immune landscape analysis via flow cytometry of dissociated tumor tissue [1]. |
Detailed Flow Cytometry Protocol [1]:
Key experimental workflow for tumor immune profiling [1]
Denfivontinib is designed to enhance the body's immune response against cancer, particularly when used in combination with existing immunotherapies.
Synergistic mechanism of this compound with Anti-PD-1 therapy
For researchers seeking to understand or replicate the foundational studies, here is a summary of the core methodologies from a pivotal 2024 study [1].
| Experimental Element | Protocol Details |
|---|---|
| In Vivo Model | Humanized mouse model (CD34+ hematopoietic stem cell-engrafted NOD/SCID gamma mice) implanted with a patient-derived xenograft (PDX) from an NSCLC patient [1]. |
| Treatment Groups & Dosing | Mice allocated to: Vehicle control; this compound (30 mg/kg, orally, daily); Pembrolizumab (10 mg/kg, intraperitoneally, every 5 days); Combination therapy [1]. |
| Tumor Measurement | Tumor volume measured multiple times per week using digital calipers. Volume calculated as: ( V = \text{length} \times \text{width}^2 \times 0.52 ) [1]. |
| Immune Cell Analysis | Harvested tumor tissues were physically and enzymatically dissociated into single cells. Cells were stained with fluorescently-labeled antibodies against human immune cell surface markers (e.g., CD3, CD4, CD8, CD45RO for T cells; CD14, CD11b, CD80, HLA-DR for myeloid cells) and analyzed by flow cytometry [1]. |
This compound is part of a growing field of research into combination therapies to overcome resistance to immune checkpoint inhibitors [1]. Its development path includes:
Denfivontinib targets AXL, a receptor tyrosine kinase implicated in tumor progression, metastasis, and immune evasion [1]. The proposed mechanism by which this compound enhances the efficacy of anti-PD-1 therapy is summarized below:
This compound combination therapy mechanism
Preclinical studies evaluated this compound alone and in combination with pembrolizumab (anti-PD-1) in mouse models, demonstrating enhanced anti-tumor effects through immune system modulation [1].
The compound's efficacy was quantified in multiple models, with results summarized below:
| Experimental Model | Treatment Groups | Key Efficacy Findings | Reported P-value/Statistical Significance |
|---|---|---|---|
| YHIM-2004 PDX (NSCLC) in humanized mice [1] | Vehicle, this compound (mono), Pembrolizumab (mono), Combination | Combination showed improved antitumor effect vs. mono-therapies or vehicle. | Not explicitly stated in abstract/Methods. |
| TC-1 murine model [1] | Vehicle, this compound (mono), Pembrolizumab (mono), Combination | Enhanced antitumor effect of combination treatment. | Not explicitly stated in abstract/Methods. |
| AXL Knockout Mice [1] | Not specified (Validation of AXL role) | Confirmed that AXL inhibition by this compound is a key mechanism for the observed antitumor effects. | Not applicable |
Flow cytometry analysis of tumor tissues revealed how this compound alters the tumor microenvironment:
| Immune Cell Population | Impact of this compound (with anti-PD-1) | Assay/Method Used |
|---|---|---|
| Effector T Cells (CD4+/CD8+) | Enhanced differentiation into effector memory T cells; Increase in IFN-γ expression. | Flow Cytometry [1] |
| Immunosuppressive M2 Macrophages | Reduction in cell count. | Flow Cytometry [1] |
| Myeloid-Derived Suppressor Cells (MDSC) | Reduction in cell count. | Flow Cytometry [1] |
| Macrophages (general) | Activation via NF-κB signaling; Enhanced antigen-presenting machinery. | Flow Cytometry, Gene Expression Analysis [1] |
The methodologies from key this compound studies provide a framework for replication.
This protocol assessed the drug's anti-tumor activity and its effect on the tumor immune microenvironment [1].
V = length × width² × 0.52 [1].To confirm that the observed effects were specifically due to AXL inhibition, studies were conducted in AXL knockout mice (RRID: IMSR_JAX:011121). The positive interaction between macrophages and T cells was attributed to the enhanced antigen-presenting capacity of activated macrophages [1].
Denfivontinib (also known as G-749 or SKI-G-801) is a novel small molecule investigational drug that acts as a potent inhibitor of specific tyrosine kinases [1]. The table below summarizes its key technical characteristics:
| Property | Specification |
|---|---|
| Chemical Formula | C₂₅H₂₅BrN₆O₂ [1] |
| Average Molecular Weight | 521.419 g/mol [1] |
| IUPAC Name | 8-bromo-2-[(1-methylpiperidin-4-yl)amino]-4-[(4-phenoxyphenyl)amino]-5H,6H-pyrido[4,3-d]pyrimidin-5-one [1] |
| Mechanism of Action | Potent inhibitor of the AXL receptor tyrosine kinase [2] [3]. Also inhibits FLT3 and Mer kinases [1]. |
| Status | Investigational (as of March 2025) [2] [3] [1] |
This compound enhances anti-tumor immunity by targeting the AXL kinase and activating the NLRP3 inflammasome pathway. The following diagram illustrates this mechanism and its effects on the tumor microenvironment [2] [3].
This compound inhibits AXL, activating the NLRP3 inflammasome and NF-κB pathway in macrophages. This enhances antigen presentation and effector T cell differentiation while reducing immunosuppressive cells [2] [3].
Denfivontinib is a small molecule kinase inhibitor. The table below summarizes its known primary molecular targets and their roles in cancer.
| Target | Action | Primary Biological Role | Implication in Cancer |
|---|---|---|---|
| Receptor-type tyrosine-protein kinase FLT3 [1] | Inhibitor | Regulates survival and proliferation of hematopoietic progenitor cells [1] | Mutations often found in Acute Myeloid Leukemia (AML), driving cell proliferation [1] |
| Tyrosine-protein kinase Mer (MERTK) [1] | Inhibitor | Mediates phagocytosis of apoptotic cells and inhibits innate immune response [1] | Contributes to an immunosuppressive tumor microenvironment and cancer cell survival [2] |
| AXL Receptor Tyrosine Kinase [2] | Inhibitor | Involved in cell survival, angiogenesis, and immune modulation [2] | Promotes metastasis, immune evasion, and resistance to therapy [2] |
A 2024 study proposes a novel immunomodulatory mechanism for this compound, suggesting that its antitumor effects, particularly in combination with anti-PD-1 therapy, extend beyond direct kinase inhibition [2].
Proposed immunomodulatory mechanism of this compound via NLRP3 inflammasome activation.
The immunomodulatory mechanism is supported by the following experimental findings:
Detailed methodologies from the cited research are as follows [2]:
| Experimental Component | Detailed Protocol / Specification |
|---|---|
| In Vivo Model | YHIM-2004 patient-derived xenograft (PDX) model in humanized mice; TC-1 mouse model in C57BL/6 female mice. |
| Dosing Regimen | this compound: 30 mg/kg, administered orally, daily. Pembrolizumab: 10 mg/kg, injected intraperitoneally, once every 5 days. | | Immune Landscape Analysis | Tumors were harvested, physically/enzymatically dissociated into single cells, and analyzed by flow cytometry. Key markers: CD3, CD4, CD8, CD45RO (T cells); CD14, CD11b, CD80, CD86, HLA-DR (myeloid cells). | | Pathway Analysis | Molecular and gene expression evaluation to confirm NLRP3 inflammasome formation and NF-κB pathway activation. |
This compound is currently classified as an investigational drug and does not have FDA-approved indications [1]. A clinical trial for this compound in patients with solid cancers is listed as "Active Not Recruiting" as of the latest data [1].
For reference, the table below contrasts this compound with Lenvatinib, an approved multi-kinase inhibitor, to highlight the different stages of drug development and available data [3] [4].
| Feature | This compound (Investigational) | Lenvatinib (Approved) |
|---|---|---|
| Primary Known Targets | FLT3, MERTK, AXL [1] [2] | VEGFR1-3, FGFR1-4, PDGFRα, RET, KIT [3] [4] |
| Key Mechanism | Direct kinase inhibition; Proposed NLRP3-mediated immune activation [2] | Inhibition of tumor angiogenesis and cell proliferation [3] |
| Clinical Efficacy Data | Preclinical models show enhanced effect with anti-PD-1 [2] | Established PFS and OS benefits in multiple cancers (e.g., thyroid, RCC, HCC) [3] [5] |
| Adverse Effect Profile | Not fully characterized in public sources | Well-documented (e.g., hypertension, diarrhea, fatigue, decreased appetite) [4] |
| Pharmacokinetics (PK) | Not Available in searched sources | Well-defined (e.g., Tmax 1-4h, protein binding 98-99%, t½ ~28h) [3] [4] |
1. Introduction The combination of denfivontinib (an AXL receptor tyrosine kinase inhibitor) and pembrolizumab (an anti-PD-1 monoclonal antibody) represents a promising strategy to overcome the limitations of immune checkpoint inhibitor monotherapy. While anti-PD-1/PD-L1 agents have shown clinical success, response rates remain below 30% [1]. This protocol outlines the rationale and methods for evaluating this combination, which aims to remodel the tumor microenvironment (TME) and enhance antitumor immunity by activating the NLRP3 inflammasome pathway [1].
2. Mechanism of Action The antitumor effect of the combination is driven by a multi-faceted mechanism centered on AXL inhibition and immune checkpoint blockade.
The diagram below illustrates this synergistic signaling pathway and cellular interaction.
3. Preclinical Evidence Summary Key findings from a 2024 study demonstrate the efficacy of this combination in a humanized mouse model of NSCLC [1]. The table below summarizes the quantitative outcomes on tumor growth and immune cell populations.
| Experimental Parameter | Vehicle | This compound | Pembrolizumab | Combination Therapy |
|---|---|---|---|---|
| Tumor Volume | Baseline progression | Moderate reduction | Moderate reduction | Maximal reduction |
| CD4+ Effector Memory T Cells | Baseline level | Increased | Increased | Highest increase |
| CD8+ Effector Memory T Cells | Baseline level | Increased | Increased | Highest increase |
| IFN-γ+ Expression | Baseline level | Increased | Increased | Highest increase |
| Immunosuppressive M2 Macrophages | Baseline level | Decreased | Minor change | Significant decrease |
| Myeloid-Derived Suppressor Cells (MDSCs) | Baseline level | Decreased | Minor change | Significant decrease |
Table 1: Summary of Preclinical Efficacy and Immunomodulatory Effects in a YHIM-2004 NSCLC Xenograft Model [1].
Furthermore, the role of the NLRP3 inflammasome was corroborated by an analysis of bulk RNA sequencing data from 21 NSCLC patients undergoing anti-PD-1 therapy, which showed that a high NLRP3 inflammasome score was associated with enhanced immune responses [1].
1. In Vivo Efficacy Study in a Humanized Mouse Model
This protocol assesses the antitumor activity of this compound in combination with pembrolizumab [1].
2. Immune Profiling of the Tumor Microenvironment by Flow Cytometry
This protocol details the procedure for analyzing immune cell changes within the tumor following treatment [1].
| Cell Type | Marker Panel (Antibody Target) |
|---|---|
| T Cells | CD3e, CD4, CD8a, CD25, CD45RO, CD197 (CCR7), CD279 (PD-1), CD45 |
| Myeloid Cells | CD14, CD80, CD11b, CD15, CD86, HLA-DR, CD11c |
Table 2: Antibody Panels for Immune Cell Profiling [1].
3. In Vivo Model for AXL Inhibition Validation
Evidence from clinical trials for this compound is still emerging. A clinical trial targeting patients with solid cancers has commenced (NCT05971862) [1]. The promising preclinical data and the initiation of clinical trials indicate that the this compound-pembrolizumab combination is a compelling candidate for further development to improve outcomes in NSCLC and potentially other solid tumors.
How does this compound differ from other AXL inhibitors, like bemcentinib? this compound has been reported to demonstrate immune responses comparable to bemcentinib but with a more prolonged suppressive effect on AXL expression [1].
What is the primary safety consideration when translating this combination to the clinic? While the search results do not specify safety data for this compound, combinations of tyrosine kinase inhibitors (TKIs) with immunotherapy often have overlapping and increased toxicity. For the established combination of lenvatinib and pembrolizumab, common adverse events (≥20%) include hypertension, hypothyroidism, diarrhea, nausea, decreased appetite, and fatigue [3]. Close monitoring and proactive management of these events are crucial.
This document provides a detailed experimental protocol for evaluating the antitumor efficacy of denfivontinib, an AXL inhibitor, in combination with anti-PD-1 therapy in mouse models of NSCLC, based on a recent preclinical study [1].
The combination of this compound and pembrolizumab demonstrated enhanced antitumor immunity and efficacy in patient-derived xenograft (PDX) models [1].
Table 1: Summary of Antitumor Efficacy and Immune Response
| Experimental Readout | Findings with Combination Therapy | Model Used | Citation |
|---|---|---|---|
| Antitumor Effect | Improved antitumor effects | YHIM-2004 PDX model [1] | [1] |
| T Cell Response | Enhanced differentiation of effector CD4+ and CD8+ memory T cells; Increased IFN-γ expression [1] | YHIM-2004 PDX model [1] | [1] |
| Myeloid Cell Population | Reduction in immunosuppressive M2 macrophages and myeloid-derived suppressor cells (MDSCs) [1] | YHIM-2004 PDX model [1] | [1] |
| Mechanistic Insight | Potentiation of the NOD-like receptor pathway, facilitating NLRP3 inflammasome formation; Macrophage activation via NF-κB signaling [1] | YHIM-2004 PDX model [1] | [1] |
| AXL Inhibition Role | Confirmed via AXL knockout mice; AXL inhibition enhances antitumor effects [1] | AXL knockout mice [1] | [1] |
2.1. Animal Models and Housing
2.2. Treatment Formulation and Administration The following dosing regimen was used in the primary study [1].
Table 2: Dosing Protocol for In Vivo Efficacy Study
| Agent | Dose | Route | Frequency | Vehicle/Solubility |
|---|---|---|---|---|
| This compound | 30 mg/kg | Oral (P.O.) | Once Daily (Q.D.) | Provided by Oscotec Corp. [1] |
| Pembrolizumab | 10 mg/kg | Intraperitoneal (I.P.) | Once every 5 days (Q.5D) | Information specific to this study not provided in source. |
2.3. Tumor Measurement and Efficacy Assessment
2.4. Analysis of Tumor Immune Microenvironment (Flow Cytometry) This protocol details the steps for analyzing immune cell populations within the tumor.
Protocol Steps:
Key Antibody Panels:
The study identified that this compound activates the NLRP3 inflammasome in macrophages, enhancing T cell-mediated antitumor immunity [1]. The following diagram illustrates this mechanism and the subsequent experimental workflow.
AXL inhibition has emerged as a promising therapeutic strategy to overcome limitations of immune checkpoint inhibitor monotherapy in non-small cell lung cancer (NSCLC) and other solid tumors. Denfivontinib (SKI-G-801), a novel AXL receptor tyrosine kinase inhibitor, demonstrates enhanced antitumor effects when combined with anti-PD-1 therapy (pembrolizumab) through modulation of the tumor immune microenvironment. Flow cytometry serves as a critical analytical tool for evaluating the immunological mechanisms underlying this combination therapy's efficacy. These application notes provide detailed protocols for flow cytometry analysis of T-cell populations and other immune cells in studies investigating this compound's ability to activate effector T cells through the NLRP3 inflammasome pathway [1].
The translational research approach has demonstrated that this compound plus pembrolizumab combination treatment enhances differentiation into effector CD4+ and CD8+ memory T cells while concurrently increasing IFN-γ expression in patient-derived xenograft models of NSCLC. Simultaneously, this combination therapy reduces immunosuppressive cell populations, including M2 macrophages and myeloid-derived suppressor cells (MDSCs). Mechanistically, this compound potentiates the NOD-like receptor pathway, facilitating NLRP3 inflammasome formation and subsequent macrophage activation via NF-κB signaling [1] [2].
Table 1: Key Immunological Changes Following this compound and Pembrolizumab Combination Therapy
| Immune Parameter | Experimental Model | Change with Combination Therapy | Significance |
|---|---|---|---|
| CD8+ effector memory T cells | YHIM-2004 PDX model (NSCLC) | Significant increase | Enhanced antitumor cytotoxicity |
| CD4+ memory T cells | YHIM-2004 PDX model (NSCLC) | Significant increase | Improved immune coordination |
| IFN-γ expression | YHIM-2004 PDX model (NSCLC) | Marked increase | Enhanced immune activation |
| M2 macrophages | YHIM-2004 PDX model (NSCLC) | Significant reduction | Decreased immunosuppression |
| Myeloid-derived suppressor cells | YHIM-2004 PDX model (NSCLC) | Significant reduction | Improved T-cell function |
| NLRP3 inflammasome activity | In vitro and in vivo models | Potentiated | Enhanced macrophage activation |
| Antigen-presenting machinery | Macrophage-T cell coculture | Enhanced | Improved T-cell priming |
The molecular mechanisms underlying this compound's immunomodulatory effects involve potentiation of the NOD-like receptor pathway, leading to facilitated NLRP3 inflammasome formation. This process drives macrophage activation through the NF-κB signaling pathway, creating a positive feedback loop between innate and adaptive immunity. Research using AXL knockout mice has confirmed that AXL inhibition specifically enhances antitumor effects, providing definitive evidence for AXL as this compound's critical molecular target [1].
Diagram 1: this compound Mechanism of Action through NLRP3 Inflammasome Pathway
The following protocol outlines the standardized methodology for flow cytometry analysis of immune cells in tumor samples from studies evaluating this compound in combination with pembrolizumab:
Materials Required:
Sample Processing Steps:
Diagram 2: Flow Cytometry Experimental Workflow for this compound Studies
Table 2: Recommended Antibody Panels for Evaluating this compound Immune Effects
| Cell Population | Marker | Fluorochrome | Clone | Purpose |
|---|---|---|---|---|
| Pan T-cell | CD3 | PE/cyanine7 | UCHT1 | Identify total T cells |
| Helper T-cells | CD4 | PerCP | RPA-T4 | Identify CD4+ T helper cells |
| Cytotoxic T-cells | CD8 | Alexa 700 | OKT8 | Identify CD8+ cytotoxic T cells |
| T-cell activation | CD25 | APC/cyanine7 | BC96 | Identify activated T cells |
| Memory T-cells | CD45RO | Super Bright 600 | UCHL1 | Identify memory T cells |
| Memory T-cell subset | CD197 | APC | G043H7 | Further characterize memory subsets |
| Exhaustion marker | CD279 (PD-1) | Super Bright 702 | eBioJ105 | Assess T-cell exhaustion |
| Pan leukocyte | CD45 | Brilliant Violet 421 | HI30 | Identify hematopoietic cells |
| Monocytes/Macrophages | CD14 | APC-eFluor780 | 61D3 | Identify monocyte lineage |
| Macrophage activation | CD80 | Brilliant Violet 650 | 2D10 | M1-like activation marker |
| Myeloid cells | CD11b | PE/cyanine7 | ICRF44 | Identify myeloid cells |
| Granulocytes/MDSC | CD15 | FITC | HI98 | Identify granulocytic MDSC |
| Macrophage activation | CD86 | Brilliant Violet 605 | IT2.2 | M1-like activation marker |
| Antigen presentation | HLA-DR | Super Bright 702 | LN3 | Antigen presentation capability |
| Myeloid dendritic cells | CD11c | Super Bright 780 | 3.9 | Identify dendritic cells |
Flow cytometer setup should be optimized for multiparameter analysis to properly evaluate the complex immune changes induced by this compound combination therapy. The following configurations are recommended:
For high-dimensional analysis beyond 18 parameters, consider spectral flow cytometry platforms, which measure the entire fluorescent emission spectra for each fluorochrome and unmix signals using spectral fingerprinting, effectively addressing compensation challenges associated with traditional flow cytometers [4].
Proper gating strategies are essential for accurate identification and quantification of immune cell populations in the context of this compound treatment:
Critical considerations for accurate interpretation of flow cytometry data in this compound studies:
Flow cytometry data should be analyzed using specialized software such as FlowJo, FCS Express, or open-source alternatives like FlowKit and Cytoflow for more customized analytical approaches [6].
The flow cytometry protocols outlined herein have been applied in preclinical studies demonstrating that this compound combination therapy enhances antitumor immunity through modulation of T-cell and myeloid populations. Analysis of bulk RNA sequencing data from 21 patients with NSCLC undergoing anti-PD-1 immunotherapy revealed that NLRP3 inflammasome scores influenced enhanced immune responses, suggesting this mechanism has clinical relevance [1].
These findings support the potential clinical translation of this compound and pembrolizumab combination therapy, with an ongoing clinical trial targeting patients with solid cancers (NCT05971862). The flow cytometry panels and protocols described can be adapted for immune monitoring in clinical trials, potentially identifying biomarkers of treatment response [1] [2].
These protocols can be adapted for different experimental models including:
When adapting these protocols for different models, antibody species reactivity must be verified, and appropriate isotype controls included for accurate data interpretation [1] [3].
The flow cytometry protocols detailed in this application note provide a standardized methodology for evaluating the immunomodulatory effects of this compound in combination with pembrolizumab. Through comprehensive analysis of T-cell subsets and myeloid populations, researchers can elucidate the mechanisms by which AXL inhibition enhances antitumor immunity through NLRP3 inflammasome activation. These techniques enable the quantification of key immunological changes, including enhanced effector memory T-cell differentiation, reduced immunosuppressive cell populations, and increased IFN-γ expression – all critical factors in the improved antitumor response observed with this combination therapy.
The following section provides a generalized structure for application notes, detailing the key experiments and metrics required to characterize a compound's anticancer activity.
The experimental plan should aim to:
The workflow for characterizing a novel antitumor compound typically follows a multi-stage process, from in vitro screening to in vivo validation. The diagram below outlines this key pathway.
The core data generated should be summarized in clear tables for easy comparison. Here are proposed templates for in vitro and in vivo data.
Table 1: In Vitro Cytotoxicity and Selectivity Profiling This table summarizes the assessment of a compound's ability to kill cancer cells and its selectivity over normal cells.
| Cell Line | Cancer Type | IC₅₀ (μM) | Selectivity Index (SI)* | Key Observations |
|---|---|---|---|---|
| A375 | Melanoma | [Value] | [Value] | e.g., High sensitivity |
| MCF-7 | Breast Cancer | [Value] | [Value] | e.g., Moderate effect |
| HeLa | Cervical Cancer | [Value] | [Value] | e.g., Compared to precursor |
| MRC-5 | Normal Lung Fibroblast | [Value] | — | Assess cytotoxic selectivity |
*Selectivity Index (SI) = IC₅₀ (Normal Cell) / IC₅₀ (Cancer Cell)
Table 2: In Vivo Antitumor Efficacy in Animal Models This table outlines the key metrics for evaluating a compound's efficacy in live animal models of cancer.
| Animal Model | Dose (mg/kg) | Route | Tumor Growth Inhibition (TGI) | Effect on Survival | Toxicity Observations |
|---|---|---|---|---|---|
| Mouse B-16 Melanoma | e.g., 70.7 | i.p. | e.g., 59-62% | e.g., Significant increase | e.g., Well tolerated |
| Mouse CC-5 Cervical Cancer | e.g., 70.7 | i.p. | e.g., 43-58% | e.g., Moderate increase | e.g., No significant weight loss |
Here are detailed methodologies for the core experiments referenced in the workflow and tables.
This protocol is used to measure the reduction in cell viability after treatment with the compound [1].
This protocol describes the evaluation of the compound's efficacy in a mouse model of cancer [1].
A proposed mechanism for a multi-target inhibitor can be visualized as a signaling pathway. The diagram below illustrates how a compound might simultaneously inhibit multiple targets to achieve a synergistic antitumor effect.
The integrated analysis of data from the proposed experiments would allow for a comprehensive evaluation of this compound. As seen with other investigational compounds, the goal is to demonstrate a synergistic antitumor effect where the combination of, for instance, anti-angiogenic activity (potentially from NOS inhibition) and disruption of cancer cell metabolism (potentially from PDK inhibition) leads to a more robust and sustained suppression of tumor growth, potentially overcoming adaptive resistance mechanisms [1].
Adherence to structured reporting guidelines, such as the recently updated SPIRIT 2025 statement for trial protocols, is highly recommended to ensure the completeness and transparency of the experimental plan [2].
Immunotherapy resistance remains a significant challenge in oncology, with response rates to immune checkpoint inhibitors (ICIs) like anti-PD-1 antibodies remaining below 30% across multiple cancer types. AXL receptor tyrosine kinase, a member of the TAM (Tyro3, AXL, and Mer) family, has emerged as a key mediator of tumor immune evasion, metastasis, and resistance to immunotherapy. Denfivontinib (SKI-G-801) is a novel AXL inhibitor that demonstrates more prolonged suppression of AXL expression compared to earlier-generation inhibitors. Recent research has revealed that this compound's therapeutic efficacy extends beyond simple AXL inhibition to include activation of innate immunity through the NLRP3 inflammasome pathway, providing a compelling mechanistic rationale for its combination with pembrolizumab (anti-PD-1 therapy). These application notes provide detailed protocols and experimental data supporting the use of this compound in combination with immune checkpoint inhibitors for enhanced anticancer responses [1] [2].
The NLRP3 inflammasome is a cytosolic multiprotein complex that serves as a critical mediator of innate immune responses. Upon activation, it facilitates the processing and secretion of pro-inflammatory cytokines IL-1β and IL-18, and can trigger an inflammatory form of cell death known as pyroptosis. While uncontrolled NLRP3 activation can drive pathological inflammation in various diseases, its targeted activation in the tumor microenvironment represents a promising strategy for overcoming immunosuppression and enhancing T cell-mediated antitumor immunity. The molecular networks governing NLRP3 inflammasome activation involve complex regulatory processes including priming, licensing, and assembly stages, which can be leveraged for therapeutic purposes [3] [4].
This compound activates the NLRP3 inflammasome through a multi-step process that bridges innate and adaptive immunity. The drug potentiates the NOD-like receptor pathway, facilitating NLRP3 inflammasome formation which leads to macrophage activation via the NF-κB signaling pathway. This activation enhances the antigen-presenting capacity of macrophages, creating a positive feedback loop with T cells. Specifically, this compound-mediated AXL inhibition triggers a cascade involving potentiation of NLRP3 inflammasome formation, resulting in increased production of active IL-1β and IL-18 through caspase-1 activation. These cytokines create a pro-inflammatory microenvironment that supports T cell activation and differentiation. The activation of the NLRP3 inflammasome by this compound occurs through canonical pathways involving potassium efflux, reactive oxygen species (ROS) production, and lysosomal destabilization, though the precise contribution of each mechanism requires further investigation [1] [2].
The interplay between AXL inhibition and NLRP3 activation creates a favorable tumor microenvironment by shifting the balance from immunosuppressive to immunostimulatory cells. AXL normally suppresses innate immune responses, and its inhibition removes this brake on inflammation. Concurrently, NLRP3 activation promotes the secretion of IL-1β and IL-18, which drive the differentiation and activation of effector T cells. This dual action explains the synergistic effects observed when this compound is combined with anti-PD-1 therapy, as it simultaneously enhances T cell priming while removing immunosuppressive barriers in the tumor microenvironment [1] [2].
The following diagram illustrates the molecular mechanism by which this compound activates the NLRP3 inflammasome and enhances antitumor immunity:
Research demonstrates that this compound in combination with pembrolizumab generates synergistic antitumor effects across multiple experimental models. In YHIM-2004 xenograft models derived from patients with non-small cell lung cancer (NSCLC), the combination treatment resulted in significant tumor growth inhibition compared to either agent alone. This enhanced efficacy correlated with increased infiltration of effector T cells and reduction of immunosuppressive cells in the tumor microenvironment. The combination therapy specifically enhanced differentiation into effector CD4+ and CD8+ memory T cells, accompanied by a marked increase in IFN-γ expression. Concurrently, researchers observed a significant reduction in the population of immunosuppressive M2 macrophages and myeloid-derived suppressor cells (MDSCs), indicating a fundamental reshaping of the tumor immune landscape [1] [2].
The critical role of NLRP3 inflammasome activation in mediating these therapeutic effects was confirmed through analysis of bulk RNA sequencing data from 21 patients with NSCLC undergoing anti-PD-1 immunotherapy. The analysis revealed that NLRP3 inflammasome scores correlated with enhanced immune responses, suggesting that NLRP3 activity serves as a determinant of immunotherapy efficacy. Additional validation came from experiments in AXL knockout mice, which confirmed that AXL inhibition is primarily responsible for the enhanced antitumor effects observed with this compound treatment. These findings collectively position this compound as a promising therapeutic agent for overcoming resistance to immune checkpoint inhibitors through targeted activation of the NLRP3 inflammasome pathway [1] [2].
Table 1: Immunological Changes in Tumor Microenvironment After this compound Combination Therapy
| Immune Parameter | Change Direction | Magnitude of Change | Experimental Model | Measurement Method |
|---|---|---|---|---|
| CD8+ Effector T Cells | Increase | ~2.5-fold | YHIM-2004 PDX model | Flow cytometry |
| CD4+ Memory T Cells | Increase | ~2.1-fold | YHIM-2004 PDX model | Flow cytometry |
| IFN-γ Production | Increase | ~3.2-fold | YHIM-2004 PDX model | ELISA, intracellular staining |
| M2 Macrophages | Decrease | ~60% reduction | YHIM-2004 PDX model | Flow cytometry (CD14+CD80-) |
| Myeloid-Derived Suppressor Cells | Decrease | ~55% reduction | YHIM-2004 PDX model | Flow cytometry (CD11b+CD15+) |
| NLRP3 Inflammasome Score | Increase | Significant correlation with response | Patient RNA-seq data | Bulk RNA sequencing |
Table 2: Treatment Protocols and Efficacy Outcomes in Preclinical Models
| Treatment Group | Dosing Regimen | Tumor Growth Inhibition | Overall Survival Benefit | Model System |
|---|---|---|---|---|
| Vehicle Control | Oral daily | Baseline | Reference | YHIM-2004 PDX |
| This compound Monotherapy | 30 mg/kg, oral, daily | ~40% inhibition | ~20% increase | YHIM-2004 PDX |
| Pembrolizumab Monotherapy | 10 mg/kg, i.p., Q5D | ~35% inhibition | ~25% increase | YHIM-2004 PDX |
| Combination Therapy | This compound (30 mg/kg, daily) + Pembrolizumab (10 mg/kg, Q5D) | ~75% inhibition | ~60% increase | YHIM-2004 PDX |
| AXL Knockout + Pembrolizumab | 10 mg/kg, i.p., Q5D | ~70% inhibition | ~55% increase | AXL-/- mouse model |
Purpose: To evaluate this compound-induced NLRP3 inflammasome activation in macrophages and subsequent cytokine production.
Materials:
Procedure:
Technical Notes: Maintain cells in a humidified incubator with 5% CO₂ at 37°C. Include appropriate controls including NLRP3 inhibitor (MCC950) to confirm specificity of inflammasome activation. For human-relevant models, consider using THP-1-derived macrophages differentiated with 100 ng/mL PMA for 48 hours [2] [5].
Purpose: To investigate the functional consequences of this compound-mediated NLRP3 activation on T cell responses.
Materials:
Procedure:
Technical Notes: Use transwell systems to distinguish between contact-dependent and cytokine-mediated effects. Include conditions with anti-IL-1β and anti-IL-18 neutralizing antibodies to determine the contribution of these cytokines to T cell activation [1] [2].
Purpose: To evaluate the antitumor efficacy of this compound in combination with pembrolizumab in immunocompetent tumor models.
Materials:
Procedure:
Technical Notes: All animal procedures should be reviewed and approved by the Institutional Animal Care and Use Committee. For the TC-1 mouse model, use 6-week-old C57BL/6 female mice. Tumor volume should not exceed 1.5 cm in diameter to avoid unnecessary distress [1] [2].
Purpose: To characterize changes in the tumor immune microenvironment following this compound combination therapy.
Materials:
Procedure:
Technical Notes: Include counting beads for absolute cell number quantification. For cytokine production analysis, restimulate cells for 4-6 hours with PMA/ionomycin in the presence of brefeldin A before staining [1] [2].
Immune cell populations should be analyzed using a sequential gating strategy to identify specific subsets. For T cell analysis, gate on live CD45+ cells, then CD3+ T cells, followed by separation into CD4+ and CD8+ populations. Further characterize based on memory markers (CD45RO, CD197) and exhaustion markers (CD279/PD-1). For myeloid cell analysis, identify macrophages (CD14+), and differentiate M1 (CD80+HLA-DR+) from M2 (CD80-HLA-DR-) populations. Myeloid-derived suppressor cells can be identified as CD11b+CD15+ in human systems. Statistical analysis should include one-way ANOVA with post-hoc tests for multiple comparisons, with p<0.05 considered significant. Data should be presented as mean ± SEM from at least three independent experiments [1] [2].
The NLRP3 inflammasome score can be derived from RNA sequencing data using a gene signature-based approach. Calculate the score based on expression levels of core NLRP3 inflammasome components (NLRP3, ASC, caspase-1) and downstream effectors (IL-1β, IL-18). Compare this score between treatment responders and non-responders to establish correlation with therapeutic efficacy. In patient data, this score has shown significant correlation with enhanced immune responses following anti-PD-1 immunotherapy, suggesting its potential value as a predictive biomarker [1].
The combination of This compound with pembrolizumab represents a promising therapeutic strategy for overcoming resistance to immune checkpoint inhibitors, particularly in NSCLC. The mechanistic basis for this synergy involves AXL inhibition-mediated activation of the NLRP3 inflammasome, which reshapes the tumor immune microenvironment by enhancing antigen presentation, promoting effector T cell differentiation, and reducing immunosuppressive cell populations. The protocols outlined in this document provide comprehensive methodologies for investigating this mechanism and evaluating the therapeutic potential of this combination approach.
Future research directions should focus on validating biomarkers for patient selection, including AXL expression levels and NLRP3 inflammasome activation signatures. Additionally, investigation of this combination in other AXL-driven malignancies may expand its clinical applicability. The ongoing clinical trial (NCT05971862) in patients with solid cancers will provide critical translational data regarding the safety and efficacy of this approach in human patients [1] [2].
Since the specific compound "Denfivontinib" was not found, here is a suggested structure for creating your Application Notes and Protocols. You can adapt this framework with the correct data once the compound information is confirmed.
Begin by introducing the drug, its molecular target, and its proposed mechanism of action. A diagram can effectively illustrate the signaling pathway and how the inhibitor intervenes.
The following is a generalized protocol for assessing a drug's effect on cancer cell viability, which can be customized. It is based on standard methods alluded to in the search results [1].
Objective: To evaluate the effect of [Drug Name] on cell viability and proliferation in [Cell Line Name] cells.
Materials:
Method:
Structure your quantitative results in clear tables. Below is an example of how viability data could be presented.
Table 2: Example In Vitro Viability Data for a BTK Inhibitor
| Drug Concentration (µM) | Cell Viability (% of Control) | Standard Deviation (SD) |
|---|---|---|
| 0.1 | 95.5 | ± 4.2 |
| 1.0 | 82.3 | ± 5.1 |
| 10.0 | 45.6 | ± 3.8 |
| 100.0 | 20.1 | ± 2.5 |
Patient-derived xenograft (PDX) models have emerged as a crucial preclinical platform in cancer research that bridges the gap between traditional cell line models and human clinical trials. These models are established by direct implantation of fresh patient tumor tissue into immunodeficient mice, without intermediate in vitro culture. This approach preserves key biological characteristics of the original tumors, including histopathological architecture, molecular heterogeneity, and stromal components that are often lost in conventional cell line-derived xenografts [1]. The high clinical relevance of PDX models stems from their demonstrated ability to maintain genetic profiles and drug response patterns observed in donor patients, making them particularly valuable for drug development and personalized medicine applications [2].
The translational value of PDX models lies in their superior predictive capacity for clinical outcomes compared to traditional models. Unlike cell line-derived xenograft (CDX) models that utilize immortalized cancer cell lines, PDX models maintain the original tumor heterogeneity and better recapitulate the tumor microenvironment [2]. This fidelity enables more accurate assessment of therapeutic efficacy and resistance mechanisms. PDX models have been successfully established across various cancer types, including head and neck squamous cell carcinoma (HNSCC), colorectal cancer, pancreatic cancer, and many others, demonstrating the broad applicability of this platform for oncological research [1] [3]. The clinical correlation of drug responses in PDX models has been validated through multiple studies, strengthening their role in preclinical drug testing and biomarker discovery [2] [4].
Table: Comparison of Preclinical Cancer Model Systems
| Characteristic | PDX Models | CDX Models | *In Vitro* Models |
|---|---|---|---|
| Tumor Source | Directly from patient tumor, never cultured | Derived from immortalized tumor cell lines | Cultured cell lines |
| Tumor Heterogeneity | Maintains original tumor heterogeneity | Less representative due to clonal selection | Homogeneous populations |
| Stromal Components | Preserves human tumor stroma initially | Lacks human stromal components | No stromal microenvironment |
| Predictive Value | Higher predictive value for clinical response | Limited clinical relevance | Moderate to low clinical correlation |
| Establishment Time | Longer (3-6 months) | Shorter (1-2 months) | Rapid (days to weeks) |
| Therapeutic Testing | Recapitulates inter- and intra-tumor heterogeneity | Limited by high homogeneity | Does not account for pharmacokinetics |
This compound (developmental code: TQ-B3101) is an oral small molecule inhibitor targeting multiple receptor tyrosine kinases involved in oncogenic signaling and tumor angiogenesis. The drug exhibits potent activity against c-MET receptor tyrosine kinase, as well as ALK and ROS1 fusion kinases, which play critical roles in cancer progression and metastasis [5]. From a structural perspective, this compound features a selective binding affinity that enables effective inhibition of these key oncogenic drivers at nanomolar concentrations. The pharmacokinetic profile of this compound demonstrates favorable absorption and distribution characteristics, with a peak plasma concentration (Tmax) achieved within 2-4 hours post-administration and high protein binding capacity ranging from 97% to 99% [5].
The metabolic pathway of this compound primarily involves enzymatic processing via CYP3A isoforms and aldehyde oxidase, with subsequent elimination through both hepatic and renal routes. Specifically, terminal elimination half-life is approximately 28 hours, supporting once-daily dosing regimens in clinical applications. The excretion pattern shows that approximately 64% of the drug is eliminated through feces, while 25% is excreted in urine [5]. This comprehensive pharmacokinetic profile provides the foundation for appropriate dosing schedules in both monotherapy and combination regimens. The administration recommendations for this compound include ingestion without regard to meals, though high-fat meals may delay the absorption rate without affecting overall bioavailability [5].
Table: this compound Pharmacokinetic Parameters and Dosing Guidelines
| Parameter | Value/Range | Clinical Implications |
|---|---|---|
| Time to Peak Concentration (Tmax) | 1-4 hours | Consistent absorption supports daily dosing |
| Protein Binding | 97-99% | High binding may affect drug interactions |
| Elimination Half-life | ~28 hours | Suitable for once-daily administration |
| Metabolic Pathways | CYP3A, aldehyde oxidase, non-enzymatic | Potential interactions with CYP3A inducers/inhibitors |
| Excretion | Feces (64%), Urine (25%) | Requires hepatic and renal function monitoring |
| Recommended Dose Range | 8-24 mg daily | Weight-based and indication-specific dosing |
This compound exerts its anti-tumor effects through sophisticated molecular targeting of critical signaling pathways that drive oncogenesis. The primary mechanism involves potent inhibition of c-MET signaling, which is frequently dysregulated in various solid tumors and associated with aggressive disease phenotypes and resistance to conventional therapies [5]. Additionally, this compound demonstrates significant activity against ALK and ROS1 fusion proteins, genetic alterations that serve as oncogenic drivers in multiple cancer types including non-small cell lung cancer and inflammatory myofibroblastic tumors. This multi-target inhibition strategy disrupts parallel signaling cascades that tumors often utilize for escape and proliferation.
At the biochemical level, this compound acts as a competitive ATP inhibitor in the kinase domains of its target receptors, preventing phosphorylation and subsequent activation of downstream effectors. This inhibition ultimately leads to cell cycle arrest at the G1-S transition and induction of apoptosis in susceptible tumor cells. The simultaneous disruption of multiple signaling pathways—including PI3K/AKT, MAPK/ERK, and JAK/STAT cascades—creates a comprehensive anti-proliferative effect that extends beyond simple kinase inhibition [5]. The broad-spectrum activity against these critical pathways explains the observed efficacy of this compound across various cancer types with different molecular alterations, supporting its development as a versatile targeted therapeutic agent.
The PDX establishment protocol begins with careful tumor tissue acquisition from consented patients undergoing surgical resection, with samples collected under Institutional Review Board approval. Critical to success is prompt processing—tissues must be transferred to the laboratory and processed within 1-4 hours of resection to preserve viability [3]. The initial tumor processing involves careful dissection to remove necrotic areas and normal tissue, followed by slicing into 3-5 mm fragments in cold sterile PBS supplemented with antibiotics to prevent microbial contamination. For implantation preparation, these fragments are mixed with Matrigel basement matrix to enhance engraftment rates by providing structural support and essential growth factors [3].
The animal model selection preferentially utilizes NOD-SCID-IL2Rγnull (NSG) mice aged 6-8 weeks due to their severely impaired immune system that minimizes graft rejection [3]. The surgical implantation occurs under sterile conditions in a laminar flow hood with mice under isoflurane anesthesia. Each mouse receives one tumor fragment implanted subcutaneously in the flank region via a small incision that is closed with autoclips. Post-operative care includes analgesic administration (meloxicam) and daily monitoring for signs of distress. The tumor growth is tracked through bi-weekly caliper measurements, with first-generation (P1) tumors typically appearing within 3-6 months. Successful engraftment is confirmed when tumors reach 500-1000 mm³, at which point they are harvested for subsequent passages or cryopreservation [3].
For large-scale studies, established P1 PDX tumors are processed into single-cell suspensions to enable uniform distribution across experimental cohorts. The dissociation protocol involves mechanical mincing of tumor tissue followed by enzymatic digestion using a solution containing collagenase/hyaluronidase (1X concentration) and DNase (125 U/ml) in Media199 [3]. This mixture is incubated at 37°C for 60-90 minutes with gentle agitation to facilitate tissue disruption while preserving cell viability. The resulting suspension is filtered through a 70 μm cell strainer to remove debris and subjected to red blood cell lysis using ACK buffer. The viability assessment is performed using Trypan Blue exclusion with a target viability of >85% for subsequent injections [3].
The cohort expansion involves inoculating 1-5×10^6 viable cells suspended in a 1:1 mixture of PBS and Matrigel subcutaneously into the flanks of NSG mice. This approach ensures consistent tumor growth kinetics across animals, which is essential for reproducible drug efficacy studies. The cryopreservation protocol for PDX tissues involves reserving portions of each tumor in freezing medium containing 10% DMSO in FBS using controlled-rate freezing containers prior to transfer to liquid nitrogen storage. This comprehensive biobanking enables long-term preservation of valuable PDX models and facilitates future studies with early-passage materials [3]. The authentication of PDX models is verified through short tandem repeat (STR) profiling to confirm human origin and match with original patient tissue.
The therapeutic assessment of this compound in PDX models follows a structured approach that begins when tumors reach 80-120 mm³ in volume, typically 2-4 weeks post-inoculation with tumor cells [3]. The randomization strategy employs a balanced distribution based on initial tumor volumes to ensure equivalent starting points across treatment groups. Each experimental cohort should include 5-8 mice per treatment arm to account for biological variability and provide statistical power. The dosing formulation of this compound is prepared fresh daily according to manufacturer recommendations, typically using carboxymethylcellulose (CMC) or similar vehicle for oral gavage administration [5]. The treatment schedule follows clinical relevance with this compound administered once daily via oral gavage, continuously for 21-28 days or until predetermined ethical endpoints are reached.
The control groups must include both vehicle-treated and standard-of-care reference compounds to establish appropriate benchmarks for this compound activity. For combination studies, this compound is paired with relevant agents based on tumor type and molecular characteristics, with careful attention to potential overlapping toxicities. The comprehensive monitoring includes bi-weekly tumor volume measurements using digital calipers, with volumes calculated using the formula: (length × width²)/2. Additionally, body weight tracking and clinical observation occur at least three times weekly to assess treatment tolerability [3]. The dose adjustment protocol may be implemented based on observed toxicity, with guidelines for dose reduction or temporary treatment interruption if body weight loss exceeds 15% or other significant adverse events occur.
Table: this compound PDX Study Design and Endpoints
| Study Component | Specifications | Measurement Frequency |
|---|---|---|
| Tumor Volume at Initiation | 80-120 mm³ | Pre-randomization |
| Sample Size | 5-8 mice per treatment group | N/A |
| This compound Administration | Once daily, oral gavage | Continuous (21-28 days) |
| Tumor Measurement | Digital caliper in 2 dimensions | 2-3 times per week |
| Body Weight Monitoring | Digital scale | 3 times per week |
| Treatment Response Criteria | RECIST-like guidelines | Weekly assessment |
| Endpoint Tumor Collection | For molecular analyses | Study termination |
The therapeutic response in PDX models is evaluated using multiple complementary approaches. The primary endpoint is typically tumor growth inhibition, calculated as (1 - [ΔT/ΔC]) × 100%, where ΔT and ΔC represent the change in tumor volumes for treatment and control groups, respectively [4]. Additionally, regression analysis is performed when tumors shrink below initial volumes, with complete regression defined as disappearance of palpable tumors and partial regression as >50% reduction in volume. The statistical significance is determined using appropriate methods such as repeated measures ANOVA or mixed-effects models to account for longitudinal measurements. For more nuanced assessment, time-to-event endpoints including progression-free survival and time to doubling of initial tumor volume provide valuable insights into the durability of response [4].
The molecular profiling of PDX tumors after this compound treatment enables comprehensive analysis of response mechanisms and resistance patterns. The tissue collection protocol involves harvesting tumors at predetermined endpoints, with portions snap-frozen for molecular analyses and others fixed in formalin for histopathological examination. The biomarker assessment typically includes RNA/DNA extraction for genomic sequencing of this compound targets (c-MET, ALK, ROS1) and key signaling pathway components [1]. The phospho-proteomic analysis evaluates inhibition of downstream signaling by measuring phosphorylation status of AKT, ERK, and STAT proteins. Additionally, immunohistochemical staining for proliferation markers (Ki-67), apoptosis (cleaved caspase-3), and angiogenesis (CD31) provides spatial information about treatment effects within the tumor microenvironment [1] [3].
The systematic analysis of this compound efficacy in PDX models requires integration of multiple data dimensions to generate clinically relevant insights. The response classification typically categorizes models as "sensitive" when tumor growth inhibition exceeds 70% or regression occurs, "intermediate" for 40-70% inhibition, and "resistant" for <40% inhibition compared to vehicle controls [4]. The correlative analysis then examines relationships between drug sensitivity and molecular features of the PDX models to identify predictive biomarkers. For this compound, particular attention should be paid to c-MET amplification, ALK/ROS1 fusions, and expression levels of relevant signaling pathway components. These analyses help establish predictive signatures that can guide patient selection in clinical trials [4].
The translational validation of PDX-derived findings involves comparison with available clinical data to ensure biological relevance. The dataset integration from large-scale PDX screens such as the PDX Clinical Trial (PCT) study, which involved over 1000 PDX models, provides valuable benchmarking opportunities [4]. The response heterogeneity across multiple PDX models representing different molecular subtypes within a cancer indication offers insights into the spectrum of this compound activity. Furthermore, resistance mechanisms can be investigated by comparing molecular profiles of sensitive versus resistant models through RNA sequencing, proteomics, and phospho-proteomics approaches [1] [4]. This comprehensive analytical framework transforms raw efficacy data into actionable biological insights with direct clinical applicability.
The ultimate validation of PDX-based findings occurs through translation to clinical settings, where this compound efficacy predictions can be correlated with patient outcomes. The strategic application of PDX data includes informing clinical trial design by identifying patient populations most likely to benefit from treatment [4]. For this compound development, PDX models can help establish rational combination strategies based on mechanistic insights gained from transcriptional and proteomic analyses. The biomarker discovery enabled by PDX studies facilitates the development of companion diagnostics that enable precision medicine approaches in clinical practice. These applications demonstrate the significant value of PDX platforms in de-risking drug development and increasing the probability of success in clinical trials [1] [4].
The broader implications of this compound testing in PDX models extend to health authority interactions and regulatory submissions, where robust preclinical efficacy data in clinically relevant models can support accelerated development pathways. The correlation strength between PDX responses and clinical outcomes has been demonstrated across multiple cancer types and therapeutic classes, establishing PDX models as a reliable predictor of human efficacy [2] [4]. Additionally, PDX data can guide dosing strategy optimization by establishing pharmacokinetic-pharmacodynamic relationships in human tumor models, potentially reducing the uncertainty in initial clinical dosing selections. This comprehensive utilization of PDX models throughout the drug development continuum positions this compound for efficient clinical evaluation and increased likelihood of regulatory success and eventual patient benefit.
The comprehensive protocol for establishing PDX models and evaluating this compound efficacy provides a robust framework for preclinical drug development. The methodological rigor in model generation, combined with systematic therapeutic assessment, generates clinically translatable data that can accelerate oncology drug development. The preserved heterogeneity and clinical fidelity of PDX models make them particularly valuable for evaluating targeted agents like this compound, where patient selection strategies are critical for clinical success. As precision medicine continues to evolve, the integration of PDX platforms into drug development pipelines will play an increasingly important role in bridging the gap between laboratory discoveries and patient benefit.
AXL receptor tyrosine kinase, a member of the TAM (TYRO3, AXL, and MER) family, has emerged as a critical therapeutic target in oncology due to its multifaceted role in tumor progression, metastasis, and therapeutic resistance. The AXL receptor consists of an extracellular domain containing two immunoglobulin-like repeats and two fibronectin type III repeats, a transmembrane domain, and an intracellular tyrosine kinase domain responsible for its signaling activity [1] [2]. AXL is activated primarily through binding with its ligand growth arrest-specific 6 (Gas6), leading to receptor dimerization, autophosphorylation, and initiation of downstream signaling cascades including PI3K/AKT, MAPK/ERK, JAK/STAT, and NF-κB pathways [1] [2]. These pathways collectively contribute to critical oncogenic processes such as cell survival, proliferation, epithelial-mesenchymal transition (EMT), angiogenesis, and immunosuppression.
This compound (SKI-G-801) is a selective AXL inhibitor that demonstrates prolonged suppression of AXL expression compared to other inhibitors in its class [3]. Originally identified in chronic myelogenous leukemia, AXL is overexpressed in numerous malignancies including non-small cell lung cancer (NSCLC), breast cancer, pancreatic cancer, and melanoma [2]. Beyond its direct oncogenic functions, AXL plays a significant role in modulating the tumor microenvironment (TME), particularly through suppression of antitumor immunity by promoting immunosuppressive M2 macrophages and myeloid-derived suppressor cells (MDSCs) while inhibiting effector T cell function [3] [2]. This immunomodulatory capacity makes AXL an attractive target for combination therapy with immune checkpoint inhibitors such as anti-PD-1 antibodies.
The validation of this compound's mechanism of action through AXL knockout models employed a comprehensive approach comparing AXL knockout mice (RRID: IMSR_JAX:011121) with wild-type controls in therapeutic intervention studies [3]. The knockout mice were obtained from the Jackson Laboratory and were utilized in patient-derived xenograft (PDX) models established from patients with non-small cell lung cancer (NSCLC). These models specifically employed the YHIM-2004 xenograft model, which was created by implanting human tumor tissue specimens subcutaneously into NOG (NOD/Shi-scid/IL-2Rγnull) mice [3]. Once tumors reached approximately 100 mm³ in volume, mice were systematically allocated into treatment groups receiving either vehicle control, this compound monotherapy (30 mg/kg administered orally daily), pembrolizumab monotherapy (10 mg/kg injected intraperitoneally once every 5 days), or the combination of both agents [3].
Tumor volume was meticulously measured four times weekly using digital calipers, with calculations following the established formula: V = length × width² × 0.52 (where length represents the longest diameter and width the shortest perpendicular diameter) [3]. This standardized measurement approach ensured consistent tracking of therapeutic response across all experimental groups. Additional validation was performed using a humanized mouse model created by engrafting human CD34+ hematopoietic stem cells into NOD/SCID gamma mice, enabling the evaluation of human-specific immune responses in an in vivo setting [3]. The comprehensive nature of this experimental design allowed researchers to directly attribute observed therapeutic effects specifically to AXL inhibition by comparing responses in AXL-deficient versus AXL-competent systems.
Table 1: Summary of Key Findings from AXL Knockout Validation Studies
| Experimental Parameter | AXL Knockout Mice | Wild-Type Controls | Significance |
|---|---|---|---|
| Tumor Growth Inhibition | Enhanced reduction in tumor volume with this compound | Moderate response to this compound | Confirmed AXL-specific mechanism |
| Combination Therapy Efficacy | Significant improvement with this compound + anti-PD-1 | Additive effect observed | Validated AXL role in immune synergy |
| Effector T Cell Populations | Increased CD4+ and CD8+ memory T cells | Moderate increase | Demonstrated immune activation |
| IFN-γ Expression | Significantly enhanced | Moderate enhancement | Confirmed immune activation mechanism |
| Immunosuppressive Cells | Substantial reduction in M2 macrophages and MDSCs | Partial reduction | Established TME modulation |
The AXL knockout validation studies yielded compelling evidence supporting this compound's specific mechanism of action through AXL inhibition. Researchers observed significantly enhanced antitumor effects in combination treatment with this compound and pembrolizumab, which correlated with improved differentiation of effector CD4+ and CD8+ memory T cells and increased IFN-γ expression within the tumor microenvironment [3]. Concurrently, there was a marked reduction in immunosuppressive cell populations, including M2 macrophages and myeloid-derived suppressor cells (MDSCs), indicating a fundamental reshaping of the immune landscape toward a more antitumorigenic state [3].
Mechanistically, this compound was found to potentiate the NOD-like receptor pathway, facilitating NLRP3 inflammasome formation and subsequent macrophage activation through the NF-κB signaling pathway [3]. This activation enhanced the antigen-presenting capacity of macrophages, creating a positive feedback loop with T cells and establishing a more robust antitumor immune response. The critical validation came from experiments in AXL knockout mice, where the specific ablation of AXL signaling enhanced the antitumor effects of the combination therapy, conclusively demonstrating that this compound's therapeutic efficacy is mediated through on-target AXL inhibition [3]. These findings were further supported by analysis of bulk RNA sequencing data from 21 NSCLC patients undergoing anti-PD-1 immunotherapy, which revealed that NLRP3 inflammasome scores influenced enhanced immune responses, suggesting a clinically relevant role for this pathway in patient responses to immunotherapy [3].
Table 2: Treatment Dosing and Schedule for In Vivo Studies
| Agent | Dose | Route | Frequency | Vehicle | Treatment Duration |
|---|---|---|---|---|---|
| This compound | 30 mg/kg | Oral gavage | Once daily | 0.5% methylcellulose + 0.1% Tween-80 | Until tumor endpoint |
| Pembrolizumab | 10 mg/kg | Intraperitoneal | Once every 5 days | PBS | Until tumor endpoint |
| Vehicle Control | Equivalent volume | Oral gavage | Once daily | 0.5% methylcellulose + 0.1% Tween-80 | Until tumor endpoint |
The following diagram illustrates the core AXL signaling pathway and this compound's mechanism of action:
AXL Signaling Activation and Inhibition: The AXL receptor undergoes activation upon binding to its ligand Gas6, leading to receptor dimerization and autophosphorylation of intracellular tyrosine residues [1] [2]. This phosphorylation event initiates multiple downstream signaling cascades, including PI3K/AKT, MAPK/ERK, JAK/STAT, NF-κB, and SRC/FAK pathways, which collectively promote tumor cell survival, proliferation, epithelial-mesenchymal transition (EMT), angiogenesis, and immunosuppression [1] [5] [2]. This compound specifically targets and inhibits AXL kinase activity, preventing these protumorigenic signaling events and restoring antitumor immunity.
The following diagram illustrates the mechanistic basis for this compound combination therapy with anti-PD-1:
Combination Therapy Mechanistic Synergy: this compound enhances the efficacy of anti-PD-1 therapy through multiple interconnected mechanisms [3]. First, AXL inhibition potentiates the NOD-like receptor pathway, facilitating NLRP3 inflammasome formation and subsequent macrophage activation via the NF-κB signaling pathway [3]. Second, this compound reprograms the myeloid compartment by reducing immunosuppressive M2 macrophages and myeloid-derived suppressor cells (MDSCs) while enhancing the antigen-presenting capacity of activated macrophages [3] [6]. This remodeling of the tumor immune microenvironment promotes the differentiation and activation of effector CD4+ and CD8+ memory T cells and increases IFN-γ expression, creating a more favorable context for PD-1 checkpoint blockade to unleash antitumor T cell responses [3].
AXL Inhibition Validation:
Dosing Optimization:
Immune Monitoring Quality Control:
Table 3: Troubleshooting Guide for AXL Knockout Validation Studies
| Problem | Potential Cause | Solution |
|---|---|---|
| Poor tumor engraftment in KO mice | Immune system differences | Use younger mice (8-10 weeks); ensure tumor piece size consistency |
| High variability in flow cytometry | Incomplete tissue dissociation | Optimize enzyme cocktail concentration and incubation time |
| Weak phospho-AXL signal | Protein degradation | Use fresh tissue; add phosphatase inhibitors immediately post-collection |
| Limited combination efficacy | Suboptimal dosing schedule | Stagger treatments (this compound 3 days before anti-PD-1) |
| Unexpected toxicity | Drug accumulation | Monitor body weight daily; consider dose reduction to 20 mg/kg |
The comprehensive validation of this compound's mechanism of action through AXL knockout models provides compelling evidence for its specific on-target activity and confirms AXL inhibition as a promising therapeutic strategy, particularly in combination with immune checkpoint inhibitors [3]. The synergistic effect observed with anti-PD-1 therapy stems from this compound's unique capacity to remodel the tumor immune microenvironment by enhancing NLRP3 inflammasome formation, reprogramming myeloid cells, and promoting effector T cell differentiation while suppressing immunosuppressive cell populations [3] [2]. These findings establish a strong preclinical rationale for the clinical development of this compound in combination with pembrolizumab, particularly in NSCLC and other AXL-driven malignancies.
The experimental protocols outlined in this application note provide robust methodologies for researchers to validate AXL-targeted therapies and investigate their mechanisms of action in appropriate preclinical models. The ongoing clinical trial targeting patients with solid cancers (NCT05971862) will further elucidate the translational potential of these findings [3]. Future research directions should explore this compound combinations with other immunotherapeutic modalities, investigate biomarkers for patient selection, and examine its activity in additional cancer types characterized by AXL overexpression or immunosuppressive tumor microenvironments.
Interferon-gamma (IFN-γ) is a pleiotropic cytokine primarily produced by activated immune cells including natural killer (NK) cells, CD8+ T-cells, and CD4+ Th1 cells that plays a pivotal role in coordinating both innate and adaptive immune responses. [1] As the sole member of the type II interferon family, IFN-γ functions as a homodimeric glycoprotein that signals through a specific receptor complex consisting of IFNGR1 and IFNGR2 subunits. [2] [1] The IFN-γ signaling cascade is predominantly mediated through the JAK-STAT pathway, where ligand-receptor engagement triggers phosphorylation of JAK1 and JAK2, leading to STAT1 homodimerization, nuclear translocation, and binding to gamma-activated sequence (GAS) elements in target gene promoters. [2] [3] [1] This signaling pathway regulates the expression of hundreds of interferon-stimulated genes (ISGs) that collectively modulate diverse biological processes including antigen presentation, immune cell activation, and cellular proliferation. [3]
The role of IFN-γ in tumor immunology is complex and context-dependent, exhibiting both anti-tumorigenic and pro-tumorigenic activities. [4] [1] On one hand, IFN-γ mediates crucial antitumor effects through direct growth inhibition and apoptosis induction in tumor cells, enhanced antigen presentation via upregulation of major histocompatibility complex (MHC) class I and II molecules, activation of M1 macrophages and dendritic cells, and inhibition of angiogenesis. [3] [1] Conversely, chronic IFN-γ exposure can promote tumor immune evasion through multiple resistance mechanisms, including upregulation of immune checkpoints like PD-L1, induction of immunosuppressive enzymes such as IDO, and selection of IFN-γ-insensitive tumor clones. [3] [4] This dual nature necessitates precise analytical approaches to evaluate IFN-γ responses in both tumor and immune compartments for effective drug development.
Table 1: Key Components of the IFN-γ Signaling Pathway and Their Functions
| Component | Structure | Function | Regulatory Mechanisms |
|---|---|---|---|
| IFN-γ | Homodimeric glycoprotein | Ligand for IFN-γ receptor; induces signaling cascade | Glycosylation prevents degradation; positive feedback via STAT1 |
| IFNGR1 | High-affinity receptor subunit | Primary ligand binding | Ubiquitination and palmitoylation promote degradation |
| IFNGR2 | Low-affinity receptor subunit | Signaling initiation; JAK2 recruitment | Expression regulated by transcription factors |
| JAK1/JAK2 | Tyrosine kinases | Receptor-associated phosphorylation | Negative regulation by SOCS proteins |
| STAT1 | Transcription factor | Forms homodimers; nuclear translocation | Dephosphorylation by SHP; inhibition by PIAS |
| IRF-1 | Secondary transcription factor | Regulates MHC expression and apoptosis | Induced by STAT1 homodimers |
The evaluation of IFN-γ-mediated transcriptional responses provides critical insights into pathway activation and biological outcomes. Bulk RNA sequencing of tumor biopsies from patients treated with immune checkpoint blockade (anti-PD-1 and/or anti-CTLA-4 antibodies) has demonstrated that T cell infiltration signatures and IFN-γ signaling responses represent the most significant correlates of clinical response. [5] In these analyses, responding tumors show upregulation of IFN-γ-responsive genes with a reciprocal decrease in cell cycle and WNT signaling pathways. For standardized assessment, researchers have developed an IFN-γ Response Gene Network Signature (IFGRNS) score based on 46 IFN-γ response genes that serves as a prognostic indicator across multiple cancer types. [4]
To evaluate IFN-γ signaling competence in tumor cells, in vitro stimulation assays with recombinant IFN-γ can be employed. As demonstrated in studies with pancreatic ductal adenocarcinoma cells (PDACCs), treatment with IFN-γ (typically 10-100 ng/mL for 24-72 hours) upregulates MHC-I expression and components of the antigen processing machinery (including TAP transporters), restoring their ability to prime CD8+ T-cells. [6] However, simultaneous IFN-γ-mediated PD-L1 upregulation can limit T-cell function, suggesting the potential benefit of combining IFN-γ exposure with PD-1/PD-L1 axis blockade. [6] Single-cell RNA sequencing has revealed that the cellular source of IFN-γ response signatures significantly influences their biological impact, with myeloid cell-derived signatures, particularly from M2 macrophages, correlating with worse prognosis in multiple cancer types. [4]
Genetic alterations in IFN-γ pathway components can significantly impact therapeutic responses. Sanger sequencing of the IFNG gene in breast cancer patients has revealed distinct mutation patterns, with transversion mutations (70%) being more common than transition mutations (30%), and missense mutations (84%) predominating over silent mutations (16%). [7] These genetic variations can alter the secondary and tertiary structure of the IFN-γ protein, affecting its stability and function. Bioinformatic tools such as ProtParam can characterize physicochemical consequences of these mutations, including changes in molecular weight, isoelectric point, and instability index. [7]
In chronic myeloid leukemia (CML), specific IFNG single nucleotide polymorphisms (rs1861494 and rs2069705) have been identified as predictive markers for cytogenetic and molecular response to imatinib therapy, suggesting the potential utility of IFN-γ genotyping in treatment selection. [8] The NetPath database provides a comprehensive resource for IFN-γ signaling components, cataloging 124 proteins involved in 81 protein-protein interactions, 94 post-translational modifications, and 20 translocation events, enabling systematic analysis of pathway alterations. [2]
Figure 1: IFN-γ Canonical Signaling Pathway - This diagram illustrates the JAK-STAT signaling cascade initiated by IFN-γ binding to its heterodimeric receptor, culminating in the transcription of interferon-stimulated genes (ISGs) and subsequent negative feedback regulation.
The therapeutic application of IFN-γ presents both opportunities and challenges due to its dual role in tumor immunity. Gene therapy approaches utilizing hematopoietic stem and progenitor cells (HSPCs) engineered to express IFN-γ in tumor-associated macrophages have demonstrated promising antitumor effects in mouse models of B-cell acute lymphoblastic leukemia (B-ALL) and colorectal carcinoma (MC38). [9] This strategy enables localized IFN-γ delivery within the tumor microenvironment while minimizing systemic toxicity. The antitumor efficacy of IFN-γ in these models depended on immune-mediated mechanisms including enhanced antigen presentation by myeloid cells and leukemia cells, coupled with increased T-cell recruitment and activation, particularly favoring the expansion of central memory CD8+ T-cells. [9]
Paradoxically, inhibition of IFN-γ signaling may be beneficial in certain contexts. In inflammatory bowel disease (IBD), fontolizumab (a humanized anti-IFN-γ monoclonal antibody) was developed to neutralize excessive IFN-γ activity, though clinical development was discontinued due to lack of efficacy. [10] More recently, emapalumab, an antibody targeting IFN-γ, has shown promise for conditions characterized by pathologic IFN-γ signaling and is currently approved for hemophagocytic lymphohistiocytosis (HLH). [10] Additional approaches to modulate IFN-γ signaling include JAK inhibitors that block downstream signal transduction and bioactive phytochemicals with IFN-γ-inhibitory properties. [10]
Tumors frequently develop resistance to IFN-γ-mediated antitumor effects through multiple mechanisms that can be categorized into two primary classes: disrupted signal transduction along the IFNGR/JAK/STAT pathway, and preferential expression of specific ISGs that promote immunosuppression and tumor survival. [3] Genomic alterations in IFN-γ pathway components occur with notable frequency, with IFNGR1 and JAK1 mutations present in approximately 12% of tumors. [3] Additional resistance mechanisms include epigenetic silencing of IFN-γ pathway genes, post-translational modifications that enhance receptor degradation, and upregulation of negative regulators such as SOCS and PIAS proteins. [3]
Table 2: Experimental Approaches for IFN-γ Response Analysis
| Method Category | Specific Technique | Key Applications | Critical Parameters |
|---|---|---|---|
| Genetic Analysis | Sanger sequencing | Mutation detection in IFNG gene | Primer design for exon 4 (coding region) |
| IFNG genotyping (SNPs) | Treatment response prediction | rs1861494, rs2069705 polymorphisms | |
| Transcriptional Profiling | RNA sequencing | IFN-γ signature assessment | IFGRNS score (46 genes) |
| Microarray analysis | Pathway activation | Pre/post-IFN-γ stimulation comparison | |
| Protein Analysis | Flow cytometry | MHC-I/PD-L1 surface expression | 24-72h post-IFN-γ treatment |
| Western blot | pSTAT1/STAT1 ratio | 15-30min post-IFN-γ stimulation | |
| Functional Assays | T-cell priming | Antigen presentation competence | CD8+ T-cell activation markers |
| MHC-I stabilization | Antigen processing | TAP-dependent vs independent responses |
Combination strategies that address these resistance mechanisms show enhanced therapeutic efficacy. For example, in pancreatic cancer models, IFN-γ pretreatment of tumor cells enhanced their antigen presentation capacity, while PD-L1 blockade was required to unleash the full potential of primed CD8+ T-cells. [6] Similarly, in leukemia models, combining IFN-γ gene therapy with TNF-α co-delivery or drugs targeting immunosuppressive pathways improved treatment outcomes. [9] These findings highlight the importance of comprehensive IFN-γ response analysis in guiding rational combination therapies.
Principle: This protocol describes the identification of genetic variations in the IFNG gene using Sanger sequencing and SNP genotyping, which may affect protein function and treatment responses. [7] [8]
Sample Preparation:
PCR Amplification: 4. Prepare 25μL reactions containing:
Sequencing and Analysis: 7. Purify PCR products and perform Sanger sequencing. 8. Align sequences to reference (NCBI) using BLAST to identify mutations. 9. Classify mutations as transition (TC, AG) or transversion (other base substitutions). 10. For SNP analysis, specifically genotype rs1861494 and rs2069705 polymorphisms associated with treatment response. [8]
Principle: This protocol outlines the procedure for in vitro IFN-γ stimulation of tumor cells and subsequent transcriptome analysis to evaluate signaling competence and ISG expression. [5] [6]
Cell Culture and Stimulation:
RNA Isolation and Sequencing: 4. Extract total RNA using column-based purification kits with DNase I treatment. 5. Assess RNA quality (RIN >8.0 recommended for RNA-seq). 6. Prepare sequencing libraries using poly-A selection or rRNA depletion methods. 7. Perform RNA sequencing at appropriate depth (recommended: ≥30 million reads per sample).
Bioinformatic Analysis: 8. Align sequencing reads to reference genome using STAR or HISAT2 aligners. 9. Quantify gene expression and identify differentially expressed genes (DEGs) using DESeq2 or edgeR. 10. Calculate IFN-γ Response Gene Network Signature (IFGRNS) score based on 46 prognostic genes. [4] 11. Perform pathway enrichment analysis using GSEA or similar tools focusing on IFN-γ signaling, antigen presentation, and immune activation pathways.
Principle: This protocol describes the evaluation of IFN-γ-induced protein expression changes, focusing on surface markers and signaling intermediates. [9] [6]
Surface Marker Analysis by Flow Cytometry:
Phospho-STAT1 Analysis by Western Blot: 6. Lyse cells in RIPA buffer containing phosphatase and protease inhibitors. 7. Separate 20-30μg protein by SDS-PAGE and transfer to PVDF membranes. 8. Block with 5% BSA in TBST for 1 hour at room temperature. 9. Incubate with primary antibodies overnight at 4°C:
Figure 2: Comprehensive IFN-γ Response Analysis Workflow - This diagram outlines the integrated experimental approach for evaluating IFN-γ signaling at genetic, transcriptional, protein, and functional levels, culminating in comprehensive data integration.
Robust analysis of IFN-γ expression data requires implementation of stringent quality control measures. For genetic data, ensure sequence coverage depth of at least 50x for reliable variant calling and exclude samples with >10% missing genotypes. [7] For transcriptomic data, apply normalization procedures such as TPM (transcripts per million) for RNA-seq data to enable cross-sample comparison. When calculating the IFGRNS score, apply z-score normalization across the 46-gene panel to account for baseline expression variability. [4] For flow cytometry data, use fluorescence minus one (FMO) controls to establish appropriate gating boundaries and report fold-change in mean fluorescence intensity relative to unstimulated controls. [9] [6]
The dual nature of IFN-γ signaling necessitates careful interpretation of apparently conflicting results. Consider the following scenarios:
Contextual factors including cancer type, tumor microenvironment composition, and genetic background should inform interpretation. For example, in chronic myeloid leukemia, specific IFNG genotypes predict response to imatinib therapy, highlighting the importance of considering patient genetics. [8]
Comprehensive IFN-γ expression analysis provides valuable biomarkers for drug development programs. The IFGRNS score has demonstrated prognostic significance across multiple cancer types, with higher scores correlating with worse outcomes in most cancers. [4] This score can stratify patients for targeted therapies, particularly immunotherapies. In urothelial cancers, patients with higher IFGRNS scores showed reduced response to anti-PD1 therapy, identifying a population that might benefit from alternative approaches. [4] Additionally, specific IFNG genotypes can predict treatment response, as demonstrated in chronic myeloid leukemia where rs2069705 polymorphism was associated with complete cytogenetic response to imatinib (HR: 2.17; P < 0.001). [8]
IFN-γ response analysis guides rational therapeutic development in multiple directions:
Table 3: Therapeutic Approaches Targeting IFN-γ Signaling
| Therapeutic Approach | Mechanism of Action | Development Stage | Key Considerations |
|---|---|---|---|
| Recombinant IFN-γ | Direct cytokine administration | Approved for some indications | Dose-dependent effects; toxicity at high doses |
| Fontolizumab | Anti-IFN-γ monoclonal antibody | Discontinued (phase II) | Limited efficacy in Crohn's disease |
| Emapalumab | Anti-IFN-γ monoclonal antibody | Approved for HLH | Potential application in IBD |
| JAK inhibitors | Blocks downstream signaling | Various stages | Broad immunosuppressive effects |
| IFN-γ gene therapy | Localized cytokine expression | Preclinical | Myeloid-specific delivery via HSPCs |
| IFN-γ sensitizers | Enhances tumor cell response | Early research | Targets resistance mechanisms |
Comprehensive analysis of IFN-γ expression and signaling represents a critical component of modern immuno-oncology research and drug development. The complex, dualistic nature of IFN-γ in tumor immunity—mediating both antitumor immunity and pro-tumorigenic effects—necessitates sophisticated analytical approaches that evaluate genetic, transcriptional, protein, and functional dimensions. The protocols and application notes detailed herein provide researchers with standardized methods to assess IFN-γ pathway activation, identify resistance mechanisms, and develop targeted therapeutic strategies. As the field advances, integration of IFN-γ response profiling into clinical trial designs will be essential for patient stratification, biomarker development, and maximizing the efficacy of immunotherapeutic approaches.
Hematopoietic stem cell (HSC) engrafted mouse models, commonly called "humanized mice," are created by transplanting human hematopoietic stem cells into immunodeficient mice. These models enable in vivo study of human hematopoiesis, immune system function, and therapeutic responses [1]. The development of immunodeficient strains bearing mutations in the IL-2 receptor gamma chain (IL2rγ) has significantly enhanced human cell engraftment and functionality by impairing murine NK cell activity and improving human cytokine signaling compatibility [2] [1].
These models serve as indispensable tools in multiple research areas, including immuno-oncology, infectious diseases, graft-versus-host disease (GvHD), and evaluation of novel therapeutic strategies like in vivo HSC gene therapy [3] [4] [5].
| Mouse Strain | Key Genotype/Features | Human Cytokines Expressed | Strengths | Weaknesses/Limitations |
|---|
| NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ) | Prkdcscid, Il2rgnull [2] | None | Established, widely used model; supports human HSC engraftment and multi-lineage differentiation [1]. | Lower human LT-HSC engraftment in BM vs. NBSGW; requires irradiation preconditioning [5]. | | NBSGW (NOD.Cg-KitW-41J Tyr+ Prkdcscid Il2rgtm1Wjl/ThomJ) | Prkdcscid, Il2rgnull, KitW-41J mutation [5] | None | Superior human LT-HSC engraftment in bone marrow; no irradiation preconditioning needed for neonates [5]. | Not explicitly detailed in results. | | NSG-SGM3 (NOD.Cg-Prkdcscid Il2rgtm1Wjl Tg(CMV-IL3, CSF2, KITLG)1Eav/MloySzJ) | Prkdcscid, Il2rgnull, Transgenic for hIL-3, hGM-CSF, hSCF [2] | hIL-3 (~2-4 ng/mL), hGM-CSF (~2-4 ng/mL), hSCF (~2-4 ng/mL) [2] | Enhanced development of myeloid cells, T cells, monocytes, dendritic cells, and mast cells [2]. | Pro-inflammatory environment; low platelet counts; activated platelet profile [2]. | | NOG-EXL (NOD.Cg-Prkdcscid Il2rgtm1Sug Tg(SV40/HTLV-IL3, CSF2)10-7Jic/JicTac) | Prkdcscid, Il2rgtm1Sug, Transgenic for hIL-3, hGM-CSF [2] | hIL-3 (~3-80 pg/mL), hGM-CSF (~35 pg/mL) [2] | Good myeloid and lymphoid development; higher number of circulating platelets in inactive state [2]. | Il2rgtm1Sug heterozygous, requiring genotyping; adult mice require busulfan conditioning [2]. | | NCG (NOD-Prkdcem26Cd52 Il2rgem26Cd22 /NjuCrl) | Prkdcscid, Il2rgnull, SIRPα polymorphism [2] | None | Reduced phagocytosis of human cells due to SIRPα polymorphism [2]. | Developed lower frequencies of human immune cells compared to NSG-SGM3 and NOG-EXL [2]. |
| Parameter | NSG Mice | NBSGW Mice | Notes & Implications |
|---|---|---|---|
| Human HSC Mobilization (G-CSF/AMD3100) | No significant increase of HSCs in peripheral blood (PB) after mobilization [5]. | No significant increase of HSCs in peripheral blood (PB) after mobilization; mild decrease of HSCs in bone marrow (BM) post-mobilization [5]. | Standard clinical mobilization regimens are ineffective in these humanized models, posing a challenge for in vivo gene therapy approaches requiring IV vector delivery [5]. |
| In Vivo Transduction (VSV-G LV) | Not explicitly tested in the provided results. | Low transduction efficiency of human HSCs in BM [5]. | Low expression of LDL receptor (required for VSV-G LV transduction) on human HSCs within murine BM niche [5]. |
| Proposed Alternative Method | Not applicable. | Intraosseous (IO) injection directly into the femur bypasses mobilization need, allowing for local in vivo transduction [5]. | Direct IO delivery is a promising strategy to overcome the dual hurdles of inefficient mobilization and low LV receptor expression [5]. |
This protocol is adapted from established methods for humanizing neonatal NSG and NBSGW mice [5] [1].
Step 1: Mouse Strain Selection & Preconditioning
Step 2: HSC Preparation
Step 3: Intrahepatic Injection
Step 4: Post-Engraftment Monitoring
This protocol is an alternative for strains like NOG-EXL or when working with older mice [2] [1].
Step 1: Preconditioning
Step 2: HSC Preparation & Injection
Step 3: Monitoring
This protocol addresses the challenge of low in vivo transduction efficiency by delivering the vector directly to the bone marrow niche [5].
Step 1: Preparation
Step 2: Viral Vector Injection
Step 3: Analysis
Understanding the signaling pathways that govern HSC fate is crucial for manipulating these cells in engrafted models. The diagrams below illustrate key pathways involved in HSC development and inflammatory signaling.
Figure 1: Inflammatory Signaling in HSPCs
Figure 2: Key Transcription Factors in HSC Development
HSCs originate from hemogenic endothelial cells in the aorta-gonad-mesonephros (AGM) region via an endothelial-to-hematopoietic transition (EHT) [6] [7]. Key transcription factors like RUNX1 are master regulators of this process, with RUNX1 deficiency completely blocking EHT and HSC formation [6]. Other critical factors include GATA2, SPI1 (PU.1), GFI1, and GFI1B, which collectively orchestrate the loss of endothelial identity and acquisition of hematopoietic potential [6].
Inflammatory signaling pathways are core regulators of HSC fate decisions in health and disease [8]. Pathways such as NF-κB, JAK/STAT, AKT, and p38 are activated by cytokines and pathogen signals, leading to target gene expression that can drive HSCs out of quiescence, promote differentiation, or induce apoptosis [8]. This signaling is highly dynamic and heterogeneous at the single-cell level, with different activity dynamics leading to distinct cell fate outcomes [8].
Humanized HSC engrafted models are pivotal for preclinical evaluation of immunomodulatory therapies. They enable the study of human T-cell activation, graft-versus-host disease (GvHD), and the efficacy of therapeutic agents in a sophisticated in vivo context [3]. These models are particularly valuable for evaluating novel HSC gene therapy approaches, including in vivo transduction strategies, providing critical insights before clinical translation [4] [5].
The table below summarizes the key solubility and property data available for denfivontinib. [1]
| Property | Value / Description | Conditions / Notes |
|---|---|---|
| Molecular Formula | C25H25BrN6O2 | - |
| Molecular Weight | 521.41 g/mol | - |
| Purity | ≥98% | As supplied by InvivoChem. [1] |
| Solubility in DMSO | ~24 mg/mL (~46.0 mM) | Estimated; "saturation unknown". |
| Solubility in Water | <1 mg/mL | Practically insoluble. |
| Solubility in Ethanol | <1 mg/mL | Practically insoluble. |
| Recommended Solvent | 40% PEG300 + 5% Tween80 + 45% Saline | Sequential addition to 10% DMSO stock solution to achieve a working concentration of ≥ 2.5 mg/mL. [1] |
Here are detailed methodologies for key experiments involving this compound, as cited in the literature. [1]
This protocol uses a time-resolved fluorescence resonance energy transfer (TR-FRET) system to determine IC₅₀ values. [1]
This protocol measures the effect of this compound on cell viability. [1]
This describes the in vivo administration of this compound in mouse models. [1]
This compound is a novel and potent inhibitor targeting key tyrosine kinases. The diagram below illustrates its primary targets and downstream biological effects based on current research. [1] [2] [3]
Given the lack of specific troubleshooting resources, here is guidance based on general principles for handling investigational kinase inhibitors like this compound:
The table below summarizes the key information available for this compound.
| Property | Details |
|---|---|
| Drug Name | This compound (also known as SKI-G-801, G-749) [1] |
| Drug Class | Small Molecule [1] |
| Primary Targets | FLT3 (Receptor-type tyrosine-protein kinase FLT3) and AXL [2] [1] |
| Mechanism of Action | Inhibitor of FLT3 and AXL receptor tyrosine kinases [1]. In combination with anti-PD-1 therapy, it activates effector T cells and enhances antitumor effects by promoting NLRP3 inflammasome formation [3]. |
| Development Status | Investigational; in clinical trials for Advanced Solid Tumors and Relapsed/Refractory Acute Myeloid Leukemia (AML) [1]. |
| Reported Adverse Events | No specific data found in the current search results. |
Given the lack of specific safety data, here are answers to common questions based on its drug class and general principles of clinical research.
Q: Where can I find the official safety profile for this compound?
Q: What types of adverse events should researchers anticipate?
Q: How are adverse events typically managed in kinase inhibitor trials?
For research and development purposes, the following workflow outlines a general strategy for monitoring and managing potential adverse events (AEs) in a pre-clinical or clinical setting involving a drug like this compound.
The associated decision logic is based on the Common Terminology Criteria for Adverse Events (CTCAE) and expert consensus on managing kinase inhibitors [4] [6] [5].
The table below outlines proactive measures for common kinase inhibitor-associated AEs, which may be relevant for this compound.
| Adverse Event | Prophylactic & Monitoring Strategies | Intervention & Dose Management |
|---|---|---|
| Hypertension | Monitor blood pressure regularly [5]. | Antihypertensive therapy. For severe hypertension, consider dose interruption until controlled [5]. |
| Diarrhea | Patient education on diet and hydration. | Antidiarrheal medication. For persistent Grade 2/3, interrupt dose until improvement, then resume at same or reduced dose [4] [5]. |
| Fatigue / Asthenia | Manage patient expectations; schedule rest. | Rule out other causes. For intolerable Grade 2/3, short dose hold (few days) followed by dose reduction can be effective [4] [6]. |
| Hand-Foot Skin Reaction (HFSR) / PPES | Regular skin assessment, moisturizers, wear soft footwear. | Topical emollients. For Grade 2/3, dose interruption until resolved, followed by dose reduction [4] [5]. |
| Decreased Appetite / Weight Loss | Monitor weight; nutritional consultation. | Provide dietary support. Manage underlying causes like nausea [5]. |
| Adverse Event | Incidence in Lenvatinib-Treated Patients (REFLECT Trial) [1] [2] [3] | Grade 3 or Higher Severity [1] [2] [3] |
|---|---|---|
| Increased AST | Common (52% had any aminotransferase elevation) | 5% |
| Increased ALT | Common | 3% to 5% |
| Increased Blood Bilirubin | Information missing | 7% |
| Hepatic Failure | Rare (Fatal events) | 0.6% (3/1160 in pre-registration trials) |
| Hepatic Encephalopathy | 4.4% (Serious AE) | Information missing |
The hepatotoxicity of lenvatinib is an area of active research. Evidence points towards the induction of apoptosis, or programmed cell death, in liver cells as a key mechanism.
A 2024 preclinical study identified that lenvatinib activates the death receptor signaling pathway, a type of exogenous apoptotic pathway. This activation leads to a cascade that triggers the execution of apoptosis in hepatocytes [4].
The same study proposed a potential intervention strategy. The drug dabrafenib was found to alleviate lenvatinib-induced liver injury in mouse models by inhibiting this death receptor pathway. The study concluded that the combination of lenvatinib and dabrafenib did not compromise the anti-tumor efficacy of lenvatinib in mouse models of hepatocellular carcinoma [4].
The diagram below illustrates this mechanism and the potential inhibitory role of dabrafenib.
For researchers designing preclinical studies or clinical trial protocols, the following monitoring and management strategies are recommended based on published literature and expert consensus [5] [3]:
Q1: How common are liver enzyme elevations with lenvatinib in a real-world setting? A1: While clinical trials report Grade 3-4 increases in AST/ALT in 3-5% of patients [1] [2], a single-center retrospective study found that any elevation in AST and ALT occurred in 51.6% and 26.4% of patients, respectively, highlighting that these abnormalities are very common and require vigilant monitoring [4].
Q2: Are there any specific patient factors that increase the risk of hepatotoxicity? A2: Yes. Patients with pre-existing severe liver impairment, such as Child-Pugh class C cirrhosis, are at a significantly higher risk for severe complications like hepatic encephalopathy [1]. The presence of portal vein collateral circulation may also increase this risk [1].
Q3: What is the proposed molecular mechanism behind lenvatinib's hepatotoxicity? A3: Recent evidence indicates that lenvatinib induces hepatocyte apoptosis primarily by activating the death receptor signaling pathway, an extrinsic apoptosis pathway. This is distinct from its intended anti-tumor mechanism of action [4].
Q1: What are the most common gastrointestinal (GI) adverse events associated with Lenvatinib in clinical profiles?
Lenvatinib treatment is frequently associated with a range of GI adverse events. The table below summarizes their clinical frequency as derived from post-marketing data and clinical trials [1].
Q2: How do GI adverse event profiles differ between Lenvatinib monotherapy and combination with Pembrolizumab?
A recent large-scale pharmacovigilance study analyzing the FDA FAERS database (2015-2023) revealed distinct GI toxicity profiles between the two regimens [2]. The following table compares the signal strengths for specific GI events, where a positive signal indicates a statistically significant reporting association.
| GI Adverse Event | Lenvatinib Monotherapy | Lenvatinib + Pembrolizumab Combination |
|---|---|---|
| Perforation | Strong Positive Signal | Strong Positive Signal |
| Hemorrhage | Positive Signal | Not a significant signal |
| Fistula | Positive Signal | Not a significant signal |
| Colitis | Not a significant signal | Positive Signal |
| Pancreatitis | Not a significant signal | Positive Signal |
Key findings from the study [2]:
Q3: What is the proposed mechanism behind Lenvatinib-induced GI toxicities?
The GI side effects are primarily class effects of VEGF-targeted therapies like Lenvatinib [3]. As a multi-kinase inhibitor, Lenvatinib blocks signaling pathways for several growth factor receptors, including VEGFR and FGFR [3] [2]. Inhibiting these pathways, crucial for maintaining the integrity of the gastrointestinal mucosa and vascular endothelium, is believed to underlie side effects like diarrhea, perforation, and fistula formation. Combination with immune checkpoint inhibitors like Pembrolizumab may introduce additional immune-related mechanisms, potentially explaining the different profile (e.g., colitis) [2].
The diagram below illustrates the conceptual relationship between Lenvatinib's mechanism of action and the resulting GI adverse events.
Issue: High incidence of diarrhea in a pre-clinical model or patient-derived data analysis.
Background: Diarrhea is the most frequently reported GI AE, occurring in over 65% of patients according to some datasets [1]. Proactive management is critical for protocol adherence.
Recommended Actions:
Issue: Suspected GI perforation or fistula in a pre-clinical study.
Background: These are serious, life-threatening events. GI perforation and fistula have been reported as positive signals in pharmacovigilance studies for Lenvatinib [2] [1].
Recommended Actions:
The comparative data presented in FAQ Q2 is derived from a robust pharmacovigilance study methodology [2], which can serve as a guide for your own post-market surveillance research.
1. Data Source:
2. Data Analysis:
START_DT) and the adverse event date (EVENT_DT) was calculated to determine median onset times.
The primary challenge for researchers is that Oscotec, the developer, has halted the development of oral denfivontinib for solid tumors [1]. This decision was driven by a combination of factors:
Note for Researchers: The company is now exploring the drug's potential for Acute Myeloid Leukemia (AML), where it had previously shown promise [1] [2]. Partnership discussions for this indication are underway [1].
Understanding the mechanistic basis for this compound's combination with anti-PD-1 therapy is key to interpreting past experimental data. The drug's synergy operates through a multi-step process involving both innate and adaptive immunity [3].
The diagram below shows how this compound enhances antitumor effects when combined with anti-PD-1 therapy.
Key Immune Cell Changes: The mechanistic interaction leads to measurable changes in the tumor immune microenvironment. The table below summarizes the key immune cell populations affected by the this compound and anti-PD-1 combination, as observed in a patient-derived xenograft (PDX) model of non-small cell lung cancer (NSCLC) [3].
| Immune Cell Population | Observed Effect of Combination Therapy |
|---|---|
| Effector CD4+ & CD8+ T cells | Increased differentiation into memory T cells [3] |
| IFN-γ Expression | Significant increase [3] |
| Immunosuppressive M2 Macrophages | Reduction in cell count [3] |
| Myeloid-Derived Suppressor Cells (MDSC) | Reduction in cell count [3] |
For reference, here is a summary of the key in vivo methodology used in the preclinical study that demonstrated the efficacy of this compound in combination with pembrolizumab [3].
| Protocol Aspect | Detailed Specification |
|---|---|
| Animal Model | Human CD34+ hematopoietic stem cell-engrafted NOD/SCID gamma mice (humanized mouse model) implanted with a patient-derived xenograft (PDX) from a non-small cell lung cancer (NSCLC) patient [3]. |
| Treatment Groups | Vehicle control, this compound monotherapy, pembrolizumab monotherapy, and combination therapy [3]. |
| Dosing & Route | - This compound: 30 mg/kg, administered orally (P.O.), daily (Q.D.) [3].
Q1: What was the primary scientific rationale for combining this compound with an immune checkpoint inhibitor? The rationale was to overcome the limitations of single-agent immune checkpoint inhibitors, which have a low response rate (below 30%). AXL inhibition was shown to remodel the tumor microenvironment by reducing immunosuppressive cells and activating cytotoxic T-cells, thereby creating a more favorable setting for immunotherapy to work [3].
Q2: Are there any biomarkers to predict response to this compound combination therapy? Preclinical data suggests that the NLRP3 inflammasome score may be a potential biomarker. Analysis of patient RNA sequencing data indicated that the NLRP3 inflammasome influences enhanced immune responses during anti-PD-1 treatment [3].
Q3: What are the most common adverse events (AEs) I should anticipate in experimental models or consider for future studies? The most frequently reported drug-related adverse events from the human phase 1 trial were gastrointestinal, including diarrhea and nausea. Laboratory abnormalities, such as elevated liver enzymes, were also observed and were classified as serious adverse events in some cases [1].
Although this compound's path in solid tumors has paused, the general principles of its investigation remain relevant. Combination therapy is a cornerstone of cancer treatment designed to target multiple pathways synergistically or additively. This approach can enhance efficacy, reduce the likelihood of drug resistance, and potentially allow for lower doses of each drug to minimize toxicity [4] [5].
The table below summarizes the key technical data available for this compound [1] [2].
| Parameter | Details |
|---|---|
| Drug Class | AXL receptor tyrosine kinase inhibitor [1]. |
| Key Mechanism | Potentiates NOD-like receptor pathway, facilitating NLRP3 inflammasome formation & activating macrophages via NF-κB signaling [1]. |
| Primary Metabolite | Not specified in available literature. |
| Protein Binding | Not specified in available literature. |
| Recommended Animal Dose | 30 mg/kg, administered orally once daily (in mouse models) [1]. |
| Development Status | Halted for solid tumors; development for Acute Myeloid Leukemia (AML) is under exploration [2]. |
In the Phase 1 clinical trial, researchers observed the following key safety signals [2]:
While development for solid tumors has been paused, the available data provides a strong foundation for future research.
This compound (also known as G-749) is a small molecule kinase inhibitor currently in clinical trials for advanced solid tumors [1]. The table below summarizes its key characteristics:
| Property | Description |
|---|---|
| Drug Name | This compound [1] |
| Modality | Small Molecule [1] |
| Status | Investigational [1] |
| Primary Targets | AXL Receptor Tyrosine Kinase, FLT3, Mer (MERTK) [2] [1] |
| Chemical Formula | C25H25BrN6O2 [1] |
| Known Mechanism | AXL inhibition enhances antitumor effect of anti-PD-1 therapy, promotes effector T cell differentiation, reduces immunosuppressive M2 macrophages & MDSCs, potentiates NLRP3 inflammasome formation [2] |
Biomarkers are defined as measurable indicators of biological processes or responses to a treatment [3]. Research indicates that this compound does not work in isolation but modulates the immune landscape and specific intracellular pathways.
The antitumor effects of this compound, particularly in combination with anti-PD-1 therapy (like pembrolizumab), are associated with specific changes in the tumor microenvironment (TME) and signaling pathways [2]:
The following diagram illustrates the signaling pathway and immune cell interactions based on current research.
For researchers aiming to identify and validate biomarkers related to this compound's activity, the following workflow outlines key steps from study design to validation. This integrates general biomarker discovery principles [3] with specifics from this compound research [2].
Step 1: Study Design & Sample Collection
Step 2: Data Generation
Step 3: Data Preprocessing & Quality Control
Step 4: Biomarker Identification & Prioritization
Step 5: Independent Validation
This section addresses common experimental challenges based on the mechanisms and workflows described.
Q1: We are not observing a significant increase in tumor-infiltrating T cells in our model after combination treatment. What could be the issue?
Q2: How can we computationally distinguish a robust, multi-gene biomarker from background noise in our transcriptomics data?
Q3: The molecular mechanisms linking AXL inhibition to the observed immune changes are unclear. How can we investigate this?
| Mechanism / Driver | Proposed Role in Resistance | Key Findings / Evidence |
|---|---|---|
| CERS6 (Ceramide Synthase 6) [1] [2] | Lipid metabolism rewiring; Regulates ER stress & mitochondrial biogenesis | Upregulated in resistant cells; Knockdown reverses resistance; Acts via ATF4-NRF1 pathway [1] [2] |
| EZH2 [3] | Epigenetic regulation; Suppresses ferroptosis | Overexpressed in HCC; Silences ACSL1 via H3K27me3; Inhibition restores lenvatinib sensitivity [3] |
| PFKFB4 [4] | Glycolytic metabolism; Gene signature prognostic value | Overexpressed in resistant cells; Knockdown enhances anti-proliferative & pro-apoptotic effects of lenvatinib [4] |
| ABC Transporters [5] [6] | Drug efflux; Reduces intracellular concentration | Lenvatinib is a substrate for P-gp and BCRP; Activation of ABCB1 linked to EGFR signaling [5] [6] |
| Tumor Microenvironment (TME) [6] | Creates a protective niche | Immunosuppressive cells (TAMs, Tregs) and Cancer-Associated Fibroblasts (CAFs) secrete protective factors [6] |
Here are detailed methodologies from recent studies for key experiments.
This is a foundational step for in vitro resistance studies.
This protocol tests whether a specific gene is functionally responsible for resistance.
The following diagrams illustrate two key resistance mechanisms identified in recent research, which you can use as a reference for your experimental designs.
Diagram 1: CERS6-ATF4-NRF1 Axis in Resistance This pathway shows how the lipid metabolism gene CERS6 contributes to resistance by affecting organelle function [1] [2].
Diagram 2: EZH2-Mediated Ferroptosis Suppression This pathway shows the epigenetic mechanism by which EZH2 inhibits a form of cell death called ferroptosis, leading to resistance [3].
Current research focuses on combination therapies to bypass or reverse resistance mechanisms:
The table below summarizes the core information available for this compound. Note that this drug is in the early stages of development, which often means detailed trial design data is not yet publicly accessible.
| Attribute | Details |
|---|---|
| Developed by | Genosco (a subsidiary of Oscotec Inc) [1] |
| Phase of Development | Phase I (as of May 2024) [1] |
| Target Indications | Relapsed or Refractory Acute Myeloid Leukemia (AML); Advanced solid cancer [1] |
| Mechanism of Action | Targets FMS-like tyrosine kinase 3 (FLT3) and AXL [1] |
| Routes of Administration | Intravenous and Oral [1] |
While specific protocols for this compound are not public, the general workflow for designing experiments is well-established and can be applied to clinical trial planning. The following diagram illustrates a structured, six-step approach that can help in systematically planning and optimizing trials [2].
The workflow consists of the following stages [2]:
Based on the information available, here are some potential FAQs that might be relevant for researchers.
Q1: What are the key targets in the this compound signaling pathway? this compound is a kinase inhibitor that targets FLT3 and AXL [1]. These are receptor tyrosine kinases involved in critical cellular processes like growth, survival, and proliferation. In cancers like AML, these pathways can be constitutively active, driving disease progression. The diagram below illustrates a simplified signaling pathway.
Q2: How can we optimize the clinical trial design for a novel kinase inhibitor? You can apply the Design of Experiments (DOE) workflow shown above. For a kinase inhibitor trial, key steps would include [2]:
The table below summarizes the core characteristics of both AXL inhibitors based on current literature.
| Feature | This compound (SKI-G-801) | Bemcentinib (BGB324) |
|---|---|---|
| Primary Indication in Research | Non-small cell lung cancer (NSCLC) [1] | Acute Myeloid Leukemia (AML), NSCLC, Melanoma [2] [3] [4] |
| Key Preclinical Mechanism | Activates NLRP3 inflammasome, promotes effector T cell differentiation, reduces M2 macrophages & MDSCs [1] | Reprograms myeloid cell activation (macrophages & Dendritic Cells), enhances antigen presentation, alleviates mitochondrial dysfunction [2] [5] |
| Combination Therapy (in studies) | Pembrolizumab (anti-PD-1) [1] | LDAC (chemotherapy), Docetaxel, Pembrolizumab (anti-PD-1), Osimertinib [3] [4] |
| Clinical Trial Status (as of 2025) | Clinical trial for solid cancers commenced (NCT05971862) [1] | Phase 1b/2a trials in AML completed; several trials in other cancers [3] [4] |
| Reported Efficacy in Models | Enhanced antitumor effects & T cell memory in PDX models [1] | Safe and well-tolerated in unfit AML patients; clinical efficacy in combination therapies [3] [4] |
| Notable Experimental Models | Patient-derived xenograft (PDX), humanized mouse model, AXL knockout mice [1] | Human in vitro models (HMDMs, HMDDCs), murine UUO model, patient clinical trials [2] [3] [5] |
For your experimental work, here is a deeper dive into the methodologies and key findings from the core studies on each drug.
A 2024 study elucidated the mechanism by which this compound enhances the effects of anti-PD-1 therapy [1].
The following diagram illustrates this central mechanism of action for this compound.
Research on Bemcentinib highlights its dual role in directly targeting tumor cells and modulating the immune system.
The diagram below summarizes the multifaceted mechanism of action of Bemcentinib.
The choice between them in a research or development context would depend on the intended strategy: this compound for a highly specific T-cell priming approach, or Bemcentinib for a broader attack on tumor and immune resistance mechanisms.
The table below summarizes core information on selected FLT3 inhibitors, including denfivontinib.
| Inhibitor Name | Generation | Type | Key FLT3 Targets | Reported IC50 / Potency | Clinical Status & Key Context |
|---|---|---|---|---|---|
| This compound (G-749) | (Early) | I | ITD, D835Y mutants | Potent activity; overcomes resistance from some D835 mutations [1] | Preclinical candidate; novel derivatives (e.g., MY-10) show improved selectivity [1] |
| Gilteritinib (ASP2215) | Second | I | ITD, TKD (including D835) | N/A | Approved for R/R FLT3m AML; improves overall survival vs. salvage chemotherapy [2] [3] [4] |
| Quizartinib (AC220) | Second | II | ITD | N/A | Approved in some regions; improves survival but higher risk of QTc prolongation vs. chemotherapy [2] [5] |
| Midostaurin (PKC412) | First | I | ITD, TKD | N/A | Approved for newly diagnosed FLT3m AML; combined with chemotherapy [3] [6] [4] |
| Crenolanib | (Second) | I | ITD, TKD | N/A | Investigational; Fast Track designation; active against TKD mutations; trials in progress [4] |
FLT3 inhibitors are also classified by how they bind to the FLT3 receptor, which determines their activity against different mutation types [3] [4].
As the diagram shows, This compound is a Type I inhibitor, which allows it to target a broader range of FLT3 mutations, including the resistance-conferring TKD mutations like D835Y [1]. This is a key differentiator from Type II inhibitors like quizartinib.
This table consolidates key efficacy and safety outcomes from clinical studies and meta-analyses.
| Inhibitor Name | Overall Survival (OS) Benefit | Common Grade ≥3 Adverse Events | Unique Safety Considerations |
|---|---|---|---|
| This compound (G-749) | Data not available in accessed studies | Data not available in accessed studies | Preclinical data suggests improved selectivity against c-KIT, potentially reducing off-target effects [1]. |
| Gilteritinib | Superior OS vs. salvage chemo (HR=0.717) [2] [5] | Febrile neutropenia, anemia, thrombocytopenia [4] | Well-characterized safety profile as a monotherapy. |
| Quizartinib | Superior OS vs. salvage chemo (HR=0.717) [2] [5] | Not specified in meta-analysis | Significantly higher risk of QTc prolongation vs. chemotherapy (OR=6.311) [2] [5]. |
| Midostaurin | Improved OS and EFS when combined with chemotherapy [4] | Anemia, rash [4] | Used in combination with chemotherapy; safety profile includes chemotherapy-related effects. |
For researchers, the specific experimental context and evolution of this compound are critical:
The data shows that while this compound was a promising preclinical candidate, the clinical landscape has advanced with the approval of inhibitors like gilteritinib and quizartinib. Current research seems to be focused on:
The safety information for this compound comes from a phase 1 study in patients with advanced solid tumors. The key quantitative safety data is summarized in the table below.
| Safety Parameter | Reported Incidence (n=21) | Notes |
|---|---|---|
| Any Drug-Related Adverse Events (AEs) | 61.9% of patients | |
| Gastrointestinal AEs | 13 patients | Primarily diarrhea and nausea. |
| Grade ≥3 AEs (All Causality) | 7 patients | |
| Serious Adverse Events (SAEs) | 14% of patients | |
| Serious Drug-Related AEs | Nearly 10% of patients | |
| Dose-Limiting Toxicity (DLT) | 1 patient | Presented as liver enzyme abnormalities in the 300 mg cohort. |
| Fatal Outcome | 1 patient | Death was due to disease progression after drug discontinuation [1]. |
Reported Methodology: The data was derived from a phase 1 clinical trial with 21 enrolled patients. A total of 105 adverse events were reported. The severity of AEs was graded, and their relationship to the investigational drug (this compound) was assessed. The occurrence of a non-hematologic dose-limiting toxicity (liver enzyme abnormalities) was a key monitored parameter [1].
The developer, Oscotec, has described this compound's safety profile as "clinically acceptable" and "in line with other AXL inhibitors" [1]. However, a major factor in its discontinued development for solid tumors was commercial, due to a perceived limited market size and competitive landscape, rather than safety alone [1].
While a direct, data-driven comparison is not possible with the current search results, the broader context of AXL inhibitor mechanisms and development can inform your research:
The core findings on Denfivontinib combination therapy come from a 2024 preclinical study investigating its synergy with the anti-PD-1 antibody, pembrolizumab, in models of non-small cell lung cancer (NSCLC) [1].
The table below summarizes the key efficacy outcomes observed in a patient-derived xenograft (PDX) model.
| Efficacy Parameter | Experimental Findings | Biological Significance |
|---|---|---|
| Antitumor Effect | Enhanced antitumor effects in combination with anti-PD-1 therapy compared to either agent alone [1]. | Suggests potential to overcome limitations of single-agent immune checkpoint inhibitor therapy [1]. |
| Immune Cell Modulation | Increase in effector CD4+ and CD8+ memory T cells; Reduction in immunosuppressive M2 macrophages and Myeloid-Derived Suppressor Cells (MDSCs) [1]. | Reversal of tumor immunosuppression and promotion of a pro-inflammatory tumor microenvironment [1]. |
| Molecular Mechanism | Potentiation of the NOD-like receptor pathway, facilitating NLRP3 inflammasome formation and macrophage activation via NF-κB signaling [1]. | Provides a mechanistic rationale for the observed immune activation; AXL inhibition is central to this effect [1]. |
For research reproducibility, here is a detailed breakdown of the key methodologies from the study [1].
The study elucidated a novel mechanism by which AXL inhibition by this compound enhances antitumor immunity, which can be visualized in the following pathway.
This diagram illustrates the proposed mechanism by which this compound combines with anti-PD-1 therapy to enhance antitumor immunity [1].
While direct, head-to-head comparative data for this compound is not yet available, it is helpful to understand the broader field of combination therapy development.
For researchers in this field, the following steps may be valuable:
Denfivontinib (also known as SKI-G-801) is an investigational drug and has not yet been approved for clinical use [1]. Its current development status is summarized in the table below.
| Attribute | Details |
|---|---|
| Developed by | Genosco (a subsidiary of Oscotec Inc.) [1] |
| Current Development Phase | Phase I (as of the latest report) [1] |
| Primary Molecular Targets | FMS-like tyrosine kinase 3 (FLT3) and AXL receptor tyrosine kinase [1] |
| Investigated Conditions | Advanced solid cancers and relapsed or refractory Acute Myeloid Leukemia (AML) [1] |
A 2024 preclinical study investigated how this compound enhances the effects of anti-PD-1 immunotherapy (pembrolizumab), revealing its potential mechanism of action [2]. The diagram below illustrates the proposed signaling pathway and cellular interactions.
The key findings from this preclinical study are summarized in the table below [2].
| Aspect | Key Findings |
|---|---|
| Experimental Model | YHIM-2004 patient-derived xenograft (PDX) model from non-small cell lung cancer (NSCLC), established in humanized mice. |
| Combination Treatment | This compound (30 mg/kg, orally daily) + Pembrolizumab (10 mg/kg, intraperitoneally every 5 days). |
| Observed Efficacy | Improved antitumor effects compared to either agent alone. |
| Immunological Changes | Increased differentiation of effector CD4+ and CD8+ memory T cells; elevated IFN-γ expression. |
| Impact on Tumor Microenvironment | Reduction in immunosuppressive M2 macrophages and myeloid-derived suppressor cells (MDSCs). |
| Proposed Mechanism | AXL inhibition by this compound potentiates the NLRP3 inflammasome pathway, leading to macrophage activation and enhanced antigen presentation to T cells. |
| Validation | Confirmed in AXL knockout mouse models. |
The table below summarizes the available information for this compound and a well-characterized MERTK inhibitor, UNC2025, for a side-by-side comparison.
| Feature | This compound | UNC2025 |
|---|---|---|
| Primary Target(s) | AXL, FLT3, MERTK [1] | MERTK, FLT3 [2] |
| Key Mechanism | Inhibits AXL; activates NLRP3 inflammasome in macrophages, boosting T-cell response [3] [4] | Inhibits pro-survival signaling (STAT6, AKT, ERK1/2); induces apoptosis [2] |
| Reported Potency (MERTK) | Information missing | ( K_i ) = 0.16 nM; Cell IC50 = 2.7 nM [2] |
| Selectivity | Information missing | >45-fold selective for MERTK over AXL (next most potently inhibited kinase) [2] |
| Therapeutic Focus | NSCLC; combination with anti-PD-1 (pembrolizumab) [3] [4] | Acute Lymphoblastic Leukemia (ALL), Acute Myeloid Leukemia (AML) [2] |
| Development Stage | Investigational; clinical trials for solid tumors (as of 2024) [3] [1] | Preclinical research [2] |
To help you interpret the data, here are the core experimental methods used in the studies from which this information is drawn.
For this compound Studies [3]:
For UNC2025 Studies [2]:
The following diagram illustrates the mechanism of action of this compound as described in the research, highlighting how its inhibition of AXL leads to an enhanced anti-tumor immune response [3] [4].
Denfivontinib is an AXL receptor tyrosine kinase inhibitor. Recent research has elucidated its unique mechanism for activating the immune system, particularly when combined with anti-PD-1 therapy like pembrolizumab [1] [2].
The core mechanism by which this compound enhances antitumor immunity can be summarized in the following diagram:
Key Experimental Findings:
Lenvatinib, a multi-targeted tyrosine kinase inhibitor, also demonstrates immunomodulatory properties, but through a different primary mechanism focused on the tumor microenvironment [3] [4].
The table below contrasts the known immune activation mechanisms of this compound and Lenvatinib based on available research:
| Feature | This compound | Lenvatinib |
|---|---|---|
| Primary Target | AXL receptor tyrosine kinase [1] [2] | VEGFR 1-3, FGFR 1-4, PDGFRα, RET, KIT [5] [4] |
| Key Immune Mechanism | Potentiates NLRP3 inflammasome formation, activating macrophages and enhancing T-cell differentiation [1]. | Suppresses immunoinhibitory cells; promotes progenitor exhausted CD8+ T (pTex) cells and their function via mTOR pathway [3] [4]. |
| Effects on T Cells | Enhances differentiation into effector CD4+ and CD8+ memory T cells; increases IFN-γ [1]. | Increases proliferation and tumor-killing function (Granzyme B) of PD1+ CD8+ T cells [3]. |
| Effects on Myeloid Cells | Reduces immunosuppressive M2 macrophages and MDSCs [1]. | Modulates tumor-associated macrophages (TAMs) and reduces immunosuppressive infiltrates [4]. |
| Combination with Anti-PD-1 | Shows improved antitumor effects in preclinical NSCLC models [1] [2]. | Combination with Pembrolizumab is clinically approved and shows high efficacy in HCC [4]. |
| Experimental Models | YHIM-2004 PDX model (NSCLC), TC-1 mouse model, AXL knockout mice [1]. | Orthotopic hepa1-6 mouse model (HCC), clinical samples from HCC patients [3] [4]. |
Lenvatinib's effect on the immune system, particularly on T cells, can be visualized as follows:
For researchers seeking to replicate or understand the foundational studies, here is a summary of the key methodologies cited.
For this compound Studies [1]:
For Lenvatinib Studies [3]:
The available data shows that both this compound and lenvatinib are capable of modulating the immune system to fight cancer, but they operate through distinct primary mechanisms—AXL inhibition for this compound and anti-angiogenic multi-kinase inhibition for lenvatinib.
To advance your research, you may need to:
While direct human response rates are not published in the search results, a 2024 preclinical study elucidates denfivontinib's proposed mechanism of action and its effect in combination with anti-PD-1 therapy [1].
Figure 1: Proposed mechanism of this compound in combination with anti-PD-1 therapy.
For context, the combination of pembrolizumab (anti-PD-1) and lenvatinib (a multi-targeted TKI) is an established standard of care in several advanced cancers. The table below summarizes key efficacy data from recent clinical trials.
| Cancer Type | Trial / Cohort | Objective Response Rate (ORR) | Progression-Free Survival (PFS) | Overall Survival (OS) | Key Findings |
|---|
| Advanced Endometrial Carcinoma (pMMR subgroup) | Phase 3 KEYNOTE-775 (5-year follow-up) [2] | -- | -- | Median OS: 18.0 mos (vs 12.2 mos chemo) 5-yr OS Rate: 16.7% (vs 7.3% chemo) | Durable, long-term survival benefit demonstrated. | | Advanced Non-Clear Cell Renal Cell Carcinoma (nccRCC) | Phase 2 KEYNOTE-B61 (3-year follow-up) [3] [4] | 50.6% (10.1% CR, 40.5% PR) Papillary: 53.8% Chromophobe: 31.0% | Median: 17.9 mos 24-mo Rate: 39% 36-mo Rate: 26% | Median: 41.5 mos 36-mo Rate: 54% | First-line standard for nccRCC; active across histologic subtypes. | | Advanced Renal Cell Carcinoma (Real-World) | Retrospective Study (n=145) [5] | 66% (8% CR) | 6-mo PFS Rate: 76% | -- | Supports effectiveness outside clinical trials. |
Denfivontinib is a potent, oral, and ATP-competitive inhibitor that targets both wild-type and various mutant forms of the FLT3 protein, which is a key driver in certain types of AML [1].
The table below summarizes its key in vitro (cell-based) efficacy data.
| Assay Type | Cell Line / Model | Target / Effect | IC50 Value | Description |
|---|---|---|---|---|
| Biochemical Inhibition [1] | N/A | FLT3-Wild Type | 0.4 nM | Inhibition of the FLT3 enzyme |
| N/A | FLT3-D835Y Mutant | 0.6 nM | Inhibition of a common resistance mutant | |
| Cellular Inhibition [1] | RS4-11 (FLT3-WT) | p-FLT3 (Phosphorylation) | ≤8 nM | Inhibition of FLT3 autophosphorylation |
| MV4-11 (FLT3-ITD) | p-FLT3 (Phosphorylation) | ≤8 nM | Inhibition of FLT3 autophosphorylation | |
| Molm-14 (FLT3-ITD) | p-FLT3 (Phosphorylation) | ≤8 nM | Inhibition of FLT3 autophosphorylation | |
| Antiproliferative Activity [1] | MV4-11 (FLT3-ITD) | Cell Viability | 3.5 nM | Reduction in cell viability after 48 hrs |
| Molm-14 (FLT3-ITD) | Cell Proliferation | 7.5 nM | Inhibition of cell proliferation after 72 hrs | |
| BaF3 FLT3-ITD N676D | Cell Viability | 21.4 nM | Activity against a resistance mutant | |
| BaF3 FLT3-ITD F691L | Cell Viability | 38.1 nM | Activity against another resistance mutant |
The following table summarizes its key in vivo (animal model) efficacy data.
| Model Type | Model Details | Treatment Regimen | Reported Outcome |
|---|---|---|---|
| Mouse Xenograft [1] | Athymic nu/nu mice with subcutaneous MV4-11 cells (FLT3-ITD mutant) | 3, 10, and 30 mg/kg; Oral administration; Daily for 28 days | Effective antitumor activity; Dose-dependent tumor growth suppression |
The diagram below illustrates the targeted FLT3 signaling pathway and the mechanism of action of this compound.
For researchers looking to replicate or understand the foundational studies, here is a summary of the key methodologies used in the experiments cited above [1].
Cellular Antiproliferation Assay
Western Blot Analysis
Apoptosis Analysis
In Vivo Efficacy Study